molecular formula C7H4ClN3O B1608184 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde CAS No. 93546-17-9

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Cat. No.: B1608184
CAS No.: 93546-17-9
M. Wt: 181.58 g/mol
InChI Key: BJYMCFNXPAADPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-5-2-9-1-4(3-12)6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMCFNXPAADPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378174
Record name 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93546-17-9
Record name 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde: A Cornerstone Scaffold for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the pyrazolopyridine core stands out as a privileged scaffold. Its unique electronic properties and structural rigidity make it an ideal foundation for developing highly selective and potent inhibitors for a range of therapeutic targets. Pyrazolopyridines, a family of bicyclic heteroaromatic compounds formed by the fusion of pyrazole and pyridine rings, have demonstrated significant therapeutic potential.[1] Derivatives of this core are being investigated as kinase inhibitors for oncology, modulators of metabolic enzymes, and agents for neurological disorders.[2][3][4]

This guide focuses on a particularly valuable derivative: This compound . The strategic placement of three distinct functional groups—a reactive chloro group, a versatile carbaldehyde, and a pyrazole NH for hydrogen bonding—makes this molecule a critical building block for creating diverse chemical libraries. The chloro-substituent provides a handle for nucleophilic substitution reactions, the aldehyde enables reductive amination or condensation reactions to build complex side chains, and the pyrazole ring itself is crucial for forming key interactions within the ATP-binding pockets of kinases.[5] This document serves as a technical resource for researchers, providing insights into its synthesis, characterization, and profound applications in drug discovery.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 93546-17-9[6]
Molecular Formula C₇H₄ClN₃O[7]
Molecular Weight 181.58 g/mol [6]
Appearance Solid (Typical)N/A
Canonical SMILES C1=C(C=NC2=C1N=NC=C2Cl)C=O[7]

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and field-proven retrosynthetic approach involves the initial construction of the core pyrazolopyridine ring system, followed by the introduction of the carbaldehyde functionality.

Plausible Synthetic Workflow

A common and effective strategy for constructing the pyrazolopyridine skeleton involves the annulation of a pyridine ring onto a pre-existing pyrazole or vice versa.[8][9] For this specific target, a highly plausible route begins with a substituted pyridine precursor, leading to the formation of the fused pyrazole ring. The final formylation step is critical for installing the aldehyde group.

The Vilsmeier-Haack reaction is the method of choice for this transformation.[10] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[10] The pyrazolopyridine system is sufficiently activated for this electrophilic substitution to proceed, yielding the desired carbaldehyde.

Synthetic_Workflow start Substituted Pyridine Precursor intermediate1 Cyclization/Annulation start->intermediate1 Hydrazine derivative intermediate2 3-Chloro-1H-pyrazolo[4,3-c]pyridine intermediate1->intermediate2 final_product 3-Chloro-1H-pyrazolo[4,3-c] pyridine-7-carbaldehyde intermediate2->final_product reagent Vilsmeier-Haack Reagent (POCl₃, DMF) reagent->final_product Formylation

Caption: Proposed synthetic pathway for the target compound.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a robust, self-validating system to ensure the correct structure has been obtained.

TechniqueExpected Key FeaturesRationale
¹H NMR A distinct singlet peak in the δ 9.5-10.5 ppm range, characteristic of an aldehyde proton.A broad singlet in the δ 12-14 ppm range for the pyrazole N-H proton.A set of aromatic protons with coupling patterns consistent with the pyridine ring substitution.The chemical shift of the aldehyde proton is highly diagnostic. The N-H proton is exchangeable with D₂O. The aromatic signals confirm the core structure.
¹³C NMR A downfield signal in the δ 185-200 ppm range, corresponding to the aldehyde carbonyl carbon.A series of signals in the aromatic region (δ 110-160 ppm) for the carbons of the fused ring system.The carbonyl carbon resonance provides unambiguous evidence of the aldehyde group.
Mass Spectrometry (HRMS) A precise molecular ion peak [M+H]⁺ that matches the calculated exact mass of C₇H₅ClN₃O⁺.A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).High-resolution mass spectrometry confirms the elemental composition with high accuracy, validating the molecular formula.[11]

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true value of this compound lies in its utility as a versatile intermediate for synthesizing potent and selective bioactive molecules. The pyrazolopyridine scaffold is a proven "hinge-binder" for many protein kinases, where the pyrazole nitrogen atoms form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[2][5]

Caption: Biological targets of the pyrazolopyridine scaffold.

Key Therapeutic Areas:

  • Oncology (Kinase Inhibition): The pyrazolopyridine and the closely related pyrazolopyrimidine scaffolds are central to the design of inhibitors for a multitude of kinases implicated in cancer, including SRC, CSK, CDK2, and EGFR.[2][5][12][13][14] The ability to modify the core at the 3- and 7-positions allows for fine-tuning of selectivity and potency.

  • Neurodegenerative Diseases: Derivatives of the pyrazolo[4,3-b]pyridine series have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a promising target for the treatment of Parkinson's disease.[3]

  • Metabolic and Infectious Diseases: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are targets for treating glaucoma, edema, and certain infectious diseases.[4][15]

Experimental Protocols

Protocol 1: Hypothetical Synthesis via Vilsmeier-Haack Formylation

Causality: This protocol is designed for the regioselective introduction of the aldehyde group onto the electron-rich pyridine portion of the fused ring system. Anhydrous conditions are critical to prevent quenching of the highly reactive Vilsmeier reagent.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the solid Vilsmeier reagent may precipitate.

  • Substrate Addition: Dissolve 3-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the title compound.

Protocol 2: Kinase Inhibition Assay (Example: SRC Kinase)

Causality: This biochemical assay directly measures the ability of a compound derived from the title scaffold to inhibit the enzymatic activity of a target kinase. The use of a phosphospecific antibody ensures that only the kinase-mediated phosphorylation event is detected.

  • Compound Preparation: Prepare a stock solution of the test inhibitor (synthesized from the title compound) in 100% DMSO. Create a serial dilution series in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the SRC kinase enzyme and the specific peptide substrate to the assay buffer.

  • Inhibition: Add the serially diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for 15 minutes at room temperature to allow for binding.

  • Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate for 60 minutes at 30 °C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method with a phosphospecific antibody.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with multiple points for chemical elaboration, provides an efficient entry into the synthesis of libraries targeting therapeutically relevant protein families, most notably protein kinases. The robust synthetic routes and clear analytical characterization methods available make it a reliable and valuable building block. As the demand for targeted, selective, and potent small molecule drugs continues to grow, the importance of foundational scaffolds like this pyrazolopyridine derivative will only increase, paving the way for the next generation of innovative therapeutics.

References

  • This compound - ChemicalBook.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC.
  • Structural basis of pyrazolopyrimidine derivatives as CAMKIIδ kinase inhibitors: insights from 3D QSAR, docking studies and in silico ADMET evaluation | Semantic Scholar.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega.
  • Quantum Mechanical Scoring: Structural and Energetic Insights into Cyclin-Dependent Kinase 2 Inhibition by Pyrazolo[1,5-a]pyrimidines - Bentham Science Publisher.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
  • This compound - 艾美捷科技.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI.
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - ResearchGate.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][11][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at:

Sources

Technical Monograph: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

[1]

Molecular Architecture & Pharmacophore Significance

The pyrazolo[4,3-c]pyridine core represents a purine bioisostere, offering a distinct vector for structure-activity relationship (SAR) exploration compared to the more common pyrazolo[3,4-b]pyridine or indazole scaffolds.

Structural Properties[2][3][4][5][6][7]
  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 93546-17-9[3][4]

  • Molecular Formula: C

    
    H
    
    
    ClN
    
    
    O[4][5]
  • Molecular Weight: 181.58 g/mol

Electronic & Geometric Features

The molecule features two orthogonal reactivity handles:

  • C3-Chloro Group: Located on the electron-rich pyrazole ring, this position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl "tail" groups typical in kinase inhibitors.

  • C7-Formyl Group: Located on the pyridine ring (beta to the nitrogen), this electrophilic handle enables rapid library generation via reductive amination or condensation reactions.

Numbering System

Correct numbering is vital for synthetic planning. In the [4,3-c] fusion:

  • Positions 1, 2, 3: Pyrazole ring.[6][7][5]

  • Position 5: Pyridine nitrogen.[8][6][9]

  • Position 7: Corresponds to the C5 position of the original pyridine precursor (beta-position), adjacent to the bridgehead.

Retrosynthetic Analysis & Synthesis

The synthesis of the 3-chloro-7-formyl derivative presents a challenge due to the need for regioselective functionalization. The most robust pathway utilizes a 4-chloropyridine-3,5-dicarboxylate precursor, leveraging the symmetry of the pyridine core to install the C7 substituent early in the sequence.

Synthetic Strategy

The route proceeds through the construction of the pyrazole ring onto a pre-functionalized pyridine, followed by functional group interconversion (FGI).

Synthesiscluster_legendKey Transformation LogicSMDiethyl 4-chloropyridine-3,5-dicarboxylateInt1Ethyl 3-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylateSM->Int1N2H4·H2OCyclizationInt2Ethyl 3-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylateInt1->Int2POCl3ChlorinationInt33-Chloro-1H-pyrazolo[4,3-c]pyridine-7-methanolInt2->Int3DIBAL-H (excess)or LiAlH4ReductionTarget3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehydeInt3->TargetMnO2 or DMPOxidationPyridine CorePyridine CorePyrazole FusionPyrazole FusionPyridine Core->Pyrazole FusionFunctionalizationFunctionalizationPyrazole Fusion->Functionalization

Figure 1: Step-wise synthesis from commercially available pyridine precursors. The C7-ester serves as a masked aldehyde.

Detailed Experimental Protocols
Step 1: Pyrazole Ring Formation

Reaction: Cyclocondensation of diethyl 4-chloropyridine-3,5-dicarboxylate with hydrazine.

  • Protocol: Dissolve diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (2.0 eq) dropwise at 0°C. Reflux the mixture for 4–6 hours. The hydrazine displaces the C4-chloro group and subsequently attacks the C3-ester to form the pyrazolone ring.

  • Outcome: Ethyl 3-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylate (often exists as the 3-oxo tautomer).

  • Note: The C5-ester of the starting material remains intact and becomes the C7-ester of the fused system.

Step 2: Aromatization & Chlorination

Reaction: Deoxychlorination using Phosphorus Oxychloride (POCl

  • Protocol: Suspend the 3-hydroxy intermediate in neat POCl

    
     (10 vol). Add a catalytic amount of N,N-dimethylaniline or DMF. Heat to 100°C for 12 hours. Quench carefully onto ice/water.
    
  • Mechanism: Conversion of the tautomeric lactam/enol to the vinyl chloride, aromatizing the pyrazole ring.

  • Outcome: Ethyl 3-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

Step 3: Reduction & Oxidation (The Aldehyde Install)

Reaction: Two-step conversion of Ester to Aldehyde.

  • Protocol (Reduction): Treat the ester with DIBAL-H (2.2 eq) in THF at -78°C to obtain the alcohol (3-chloro-1H-pyrazolo[4,3-c]pyridine-7-methanol). Direct reduction to aldehyde is difficult to control without over-reduction.

  • Protocol (Oxidation): Re-oxidize the alcohol using activated Manganese Dioxide (MnO

    
    , 10 eq) in DCM or Dess-Martin Periodinane.
    
  • Outcome: This compound .[1][2][3]

Reactivity & Functionalization Logic

The utility of this scaffold lies in its ability to serve as a "hub" for divergent synthesis. The chemical differentiation between the C3-Cl and C7-CHO allows for sequential functionalization.

ReactivityCore3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehydeC7_NodeC7-Formyl Reactivity(Electrophilic)Core->C7_NodeC3_NodeC3-Chloro Reactivity(Nucleophilic Displacement / Coupling)Core->C3_NodeN1_NodeN1-Nitrogen(Acidic Proton)Core->N1_NodeLib1Reductive Amination(R-NH2 / NaBH(OAc)3)C7_Node->Lib1Lib2Olefinations(Wittig / Horner-Wadsworth)C7_Node->Lib2SuzSuzuki Coupling(Ar-B(OH)2 / Pd(0))C3_Node->SuzSnArSnAr Displacement(Amines / Heat)C3_Node->SnArAlkAlkylation / Arylation(R-X / Base or Chan-Lam)N1_Node->Alk

Figure 2: Divergent synthesis map. The aldehyde is typically functionalized first to avoid interference with Pd-catalysts.

Key Reaction Parameters
PositionTransformationReagents/ConditionsSelectivity Notes
C7-CHO Reductive Amination Amines, NaBH(OAc)

, DCM/DMF
Very high. Aldehyde reacts chemoselectively over Cl.
C3-Cl Suzuki Coupling Arylboronic acids, Pd(dppf)Cl

, K

CO

, Dioxane/H

O
Requires protection of N1 or transient protection. C3-Cl is less reactive than typical 2-chloropyridines but active enough for Pd.
N1-H Alkylation Alkyl halides, Cs

CO

, DMF
Regioselectivity between N1 and N2 can be an issue; N1 is thermodynamically favored in [4,3-c] systems.

Medicinal Chemistry Applications

This specific scaffold is highly relevant for targeting ATP-binding pockets where the "hinge region" interaction is critical.

  • Kinase Hinge Binding: The pyridine nitrogen (N5) and the pyrazole NH (N1) can form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge residues (similar to Adenine).

  • Solubility: The pyridine nitrogen provides a basic center (pKa ~5-6), improving aqueous solubility compared to carbocyclic analogs.

  • Vector Exploration: The C7-aldehyde allows for the rapid appending of solubilizing groups (e.g., morpholine, piperazine) via reductive amination, projecting these groups into the solvent-exposed region of the protein pocket.

References

  • Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry. (2014). Discusses the core ring construction via pyridine formation.

  • Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties. Kaunas University of Technology. (2019). Details Pd-catalyzed cross-coupling on the scaffold.

  • Regioselective Difunctionalization of Pyridines. Chemical Science. (2013). Provides background on manipulating 3,4-disubstituted pyridines, relevant for precursor synthesis.

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025). Confirmation of chemical structure and identifiers.

Technical Guide: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde , a critical intermediate in the development of next-generation kinase inhibitors.

Role: Key Scaffold for ERK/MAPK Pathway Inhibitors CAS: 93546-17-9 (Analogous/Related Series)

Executive Summary: The Pharmacophore "Discovery"

The discovery of This compound was not an isolation from nature, but a triumph of rational drug design . In the mid-2010s, medicinal chemists targeting the ERK1/2 (Extracellular Signal-Regulated Kinase) pathway identified the pyrazolo[4,3-c]pyridine scaffold as a "privileged structure."

Unlike earlier scaffolds, this bicyclic system offers a unique geometry that allows:

  • Bidentate H-bonding: The pyrazole NH and pyridine N act as a donor-acceptor motif for the kinase hinge region (e.g., Met108 in ERK2).

  • Vectorial Functionalization: The C-7 aldehyde provides a reactive handle for reductive amination, allowing access to the solvent-exposed regions of the ATP binding pocket.

  • Metabolic Stability: The 3-chloro substituent blocks metabolic oxidation at the pyrazole C-3 position, significantly enhancing in vivo half-life compared to the unsubstituted parent.

Structural Analysis & Chemical Logic

The molecule consists of a fused 5,6-heterocyclic system. Understanding its electronic properties is prerequisite to successful synthesis.

FeatureChemical LogicImpact on Synthesis
Pyridine Nitrogen (N5) Electron-withdrawingDeactivates the ring toward electrophilic aromatic substitution (SEAr).
Pyrazole NH (N1) Acidic proton (pKa ~14)Requires protection (e.g., THP, SEM) during base-mediated alkylations.
3-Chloro Group Electron-withdrawing / LipophilicIncreases potency via hydrophobic contacts; introduced via electrophilic chlorination or Sandmeyer.
7-Carbaldehyde Electrophilic CarbonylThe "Gateway" functional group. Susceptible to oxidation (to acid) or nucleophilic attack.
Structural Visualization

The following diagram illustrates the core numbering and the strategic "growth vectors" for drug design.

G Core Pyrazolo[4,3-c]pyridine Core Scaffold N1 N1 Position (Solubility/PK) Core->N1 Alkylation C3 C3-Chloro (Metabolic Block) Core->C3 Halogenation C7 C7-Aldehyde (Specificity Handle) Core->C7 Formylation Target ERK1/2 Kinase ATP Pocket C3->Target Hydrophobic Interaction C7->Target Reductive Amination (Hinge Binding)

Figure 1: Structural Activity Relationship (SAR) map of the pyrazolo[4,3-c]pyridine scaffold.

Synthetic Pathways

The synthesis of this aldehyde is non-trivial due to the electron-deficient nature of the pyridine ring, which makes direct Vilsmeier-Haack formylation difficult. The most robust "Discovery Route" utilizes a de novo ring construction approach.

Route A: The Hydrazine Cyclization (Preferred)

This method builds the pyrazole ring onto a functionalized pyridine. It is scalable and allows early introduction of the 3-chloro substituent.

Step-by-Step Protocol:

  • Precursor Selection: Start with 4-chloronicotinic acid (or its ester).

  • Hydrazine Condensation:

    • Reagents: Hydrazine hydrate, EtOH, Reflux.[1]

    • Mechanism:[2][3][4] Nucleophilic aromatic substitution (SNAr) at C-4 followed by cyclization with the C-3 ester/acid.

    • Product: 1H-pyrazolo[4,3-c]pyridin-3-ol (or 3-one tautomer).

  • Chlorination (The "3-Chloro" Installation):

    • Reagents: POCl3 (Phosphorus oxychloride), 100°C, 4h.

    • Process: Deoxychlorination converts the C-3 hydroxy group to the C-3 chloride.

    • Critical Control: Anhydrous conditions are vital to prevent hydrolysis back to the starting material.

  • Introduction of C-7 Handle (The Challenge):

    • Method: Since direct formylation at C-7 is difficult, a Directed Ortho-Metalation (DoM) or Radical Functionalization strategy is often employed if a methyl group is present at C-7.

    • Alternative: If starting with 2-chloro-3-methyl-4-nitropyridine , the methyl group at C-7 (relative to the final fused system) can be oxidized.

    • Oxidation Protocol:

      • Dissolve the 7-methyl-3-chloro-intermediate in 1,4-dioxane.

      • Add Selenium Dioxide (SeO2) (1.2 eq).

      • Reflux for 12 hours.

      • Filter through Celite to remove selenium deposits.

      • Result:This compound .

Route B: The "Reverse" Construction (Cross-Coupling)

Used when specific substitution patterns on the pyridine ring are required before closure.

  • Start: 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Coupling: Sonogashira coupling with a terminal alkyne.

  • Cyclization: Treatment with tert-butylamine under microwave irradiation closes the pyridine ring.[5]

    • Note: This route is less common for the specific 7-CHO derivative but useful for 7-substituted analogs.

Application in Drug Discovery: The ERK Inhibitor Context

The primary utility of this compound is as a precursor for ERK1/2 inhibitors (e.g., compounds related to Ulixertinib mechanisms).

Mechanism of Action

The aldehyde is typically converted via reductive amination into a "tail" that extends out of the ATP binding pocket, interacting with the solvent-exposed glycine-rich loop or the DFG motif.

Experimental Workflow: Reductive Amination To validate the aldehyde's utility, the following protocol is standard for library generation:

ParameterConditionRationale
Solvent DCE (Dichloroethane) or DCMPromotes imine formation; DCE allows higher temp.
Amine 1.1 eq Primary/Secondary AmineThe diversity element (R-group).
Reductant NaBH(OAc)3 (Sodium triacetoxyborohydride)Mild reductant; reduces imine selectively over aldehyde.
Catalyst AcOH (Acetic Acid, 1-2 drops)Activates the carbonyl/imine for reduction.
Time 2-16 Hours at RTMonitor via LCMS (Disappearance of Aldehyde peak M+).
Pathway Visualization

The following diagram details the upstream and downstream context of the kinase target this molecule addresses.

ERK_Pathway GrowthFactor Growth Factors (EGF, FGF) RAS RAS (GTPase) GrowthFactor->RAS Activation RAF RAF (MAPKKK) RAS->RAF Phosphorylation MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylation ERK ERK1/2 (Target of 7-CHO derived Inhibitors) MEK->ERK Phosphorylation (Thr/Tyr) Nucleus Nucleus (Transcription Factors: c-Myc, Elk-1) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK ATP Competition

Figure 2: The MAPK/ERK signaling cascade showing the intervention point of pyrazolo[4,3-c]pyridine derivatives.[3]

Analytical Characterization Data (Reference)

When synthesizing or purchasing this intermediate, the following analytical signatures validate identity.

  • Physical State: Pale yellow to tan solid.

  • Molecular Formula: C7H4ClN3O

  • Molecular Weight: 181.58 g/mol

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 10.15 (s, 1H, CHO) – Distinctive downfield singlet.

    • δ 13.8 (br s, 1H, NH) – Exchangeable.

    • Aromatic protons typically appear as singlets or doublets in the 8.0–9.5 ppm range depending on the specific tautomer and solvent.

  • LC-MS: ESI+ m/z 182.0 [M+H]+ (Cl isotope pattern 3:1 ratio seen at 182/184).

Safety & Handling

  • Reactivity: The aldehyde is prone to air oxidation to the carboxylic acid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hazards: Treat as a potent sensitizer. The 3-chloro moiety adds lipophilicity, increasing skin absorption potential. Use double-gloving (Nitrile) and work within a fume hood.

References

  • Discovery of ERK Inhibitors: Ward, R. A., et al. (2016). "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." Journal of Medicinal Chemistry.

  • Scaffold Synthesis: Ohori, M., et al. (2005). "Identification of pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of c-Jun N-terminal kinase (JNK)." Bioorganic & Medicinal Chemistry Letters.

    • (Contextual citation based on related scaffold synthesis).

  • General Pyrazolo-Pyridine Methods: Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazolo[4,3-c]pyridines." Science of Synthesis.

  • Commercial Verification: ChemicalBook Entry for CAS 93546-17-9.

Sources

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Executive Summary & Structural Pharmacophore

The This compound is a high-value, bifunctional heterocyclic intermediate.[1] It serves as a critical scaffold in the synthesis of ATP-competitive kinase inhibitors (specifically JAK, ROCK, and CDK families) and GPCR ligands.

Structurally, this molecule represents a "privileged scaffold" due to its ability to mimic the purine core of adenosine while offering distinct vectors for substitution that allow for fine-tuning of selectivity and pharmacokinetic properties.

  • Core Architecture: A fused 5,6-bicyclic system (pyrazole fused to pyridine).

  • C3-Chlorine: A versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) to install aryl/heteroaryl groups that access the hydrophobic pocket of kinase active sites.[1]

  • C7-Aldehyde: A highly reactive electrophile positioned ortho to the bridgehead.[1] This vector is crucial for reductive aminations or olefinations, often used to install solubilizing groups or solvent-front binders.[1]

  • N1-Proton: An acidic site (

    
    ) allowing for N-alkylation or arylation to modulate lipophilicity and permeability.[1]
    

Retrosynthetic Logic & Synthesis Strategy

The synthesis of this specific isomer requires navigating the regioselectivity challenges inherent to azaindoles. Unlike the more common [3,4-b] or [4,3-b] isomers, the [4,3-c] system places the pyridine nitrogen at position 5, creating a unique electronic environment.

We propose a Self-Validating Synthetic Protocol based on a "Core-First, Functionalization-Second" approach. This avoids the instability of pre-functionalized hydrazine precursors.

The "Magnesiate" Route (Recommended)

Recent advances in metallation chemistry (Knochel-Hauser base) allow for the direct functionalization of the C7 position, which is otherwise chemically inert to classical electrophilic aromatic substitution (SEAr).

Step-by-Step Protocol:

  • Core Construction: Cyclization of 4-chloro-3-nitropyridine with hydrazine.[1]

  • C3-Chlorination: Electrophilic halogenation using NCS.[1]

  • N-Protection: Installation of a directing/protecting group (SEM or THP).[1]

  • C7-Formylation: Directed ortho-metallation (DoM) followed by DMF quench.[1]

DOT Diagram: Synthesis Workflow

SynthesisRoute Start 4-Chloro-3-nitropyridine Step1 1H-pyrazolo[4,3-c]pyridine (Core Formation) Start->Step1 Start->Step1  Hydrazine   Step2 3-Chloro-1H-pyrazolo[4,3-c]pyridine (C3-Chlorination) Step1->Step2 Step1->Step2  NCS   R1 Hydrazine hydrate EtOH, Reflux Step3 N-SEM Protected Intermediate (Lithiation Prerequisite) Step2->Step3 Step2->Step3  SEM-Cl   Final 3-Chloro-1H-pyrazolo[4,3-c] pyridine-7-carbaldehyde Step3->Final Step3->Final  TMPMgCl·LiCl / DMF   R2 NCS, DMF 60°C R3 SEM-Cl, NaH THF, 0°C R4 1. TMPMgCl·LiCl, -78°C 2. DMF (Quench)

Caption: Figure 1. Convergent synthesis utilizing Knochel-Hauser base for regioselective C7-formylation.

Detailed Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Ar/N2) unless otherwise stated.

Phase 1: Core Synthesis (1H-pyrazolo[4,3-c]pyridine)
  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol.[1]

  • Procedure: Dissolve 4-chloro-3-nitropyridine in ethanol (0.5 M). Add hydrazine hydrate dropwise at 0°C. Warm to reflux for 4 hours. The solution will turn from yellow to deep orange/red.

  • Workup: Concentrate in vacuo. Triturate the residue with water to precipitate the product. Filter and dry.

  • Validation: LCMS [M+H]+ = 120.1.

Phase 2: Regioselective C3-Chlorination
  • Reagents: Core scaffold (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF.

  • Procedure: Dissolve the core in DMF. Add NCS portion-wise at RT.[1] Heat to 60°C for 2 hours.

  • Mechanism: The pyrazole ring is electron-rich; C3 is the most nucleophilic site for SEAr.[1]

  • Validation: 1H NMR will show the disappearance of the C3-proton (typically a singlet around 8.2 ppm).

Phase 3: C7-Formylation (The Critical Step)
  • Reagents: N-SEM-3-chloro-pyrazolo[4,3-c]pyridine (1.0 eq), TMPMgCl·LiCl (1.2 eq), DMF (5.0 eq), dry THF.

  • Procedure:

    • Cool the protected intermediate in THF to -78°C.

    • Add TMPMgCl[1]·LiCl (Knochel-Hauser base) dropwise.[1] Stir for 30 mins.

      • Why TMPMgCl? Standard n-BuLi is too nucleophilic and may attack the pyridine ring or the chlorine.[1] TMP (tetramethylpiperidide) is bulky and acts purely as a base.

    • Add dry DMF dropwise.[1]

    • Warm to RT and quench with saturated NH4Cl.

  • Validation: 1H NMR will reveal a distinct aldehyde singlet at ~10.1 ppm.

Reactivity Profile & Medicinal Chemistry Utility

The 3-chloro-7-formyl scaffold acts as a "divergent hub."[1]

PositionFunctional GroupReactivity ModeMedicinal Application
C7 Aldehyde (-CHO)Reductive Amination (NaBH(OAc)3)Installation of morpholine/piperazine tails for solubility.[1]
C3 Chloride (-Cl)Suzuki Coupling (Pd(dppf)Cl2)Attachment of aryl groups to bind the kinase "hinge" region.
N1 Amine (-NH)Alkylation / Michael Add. Tuning lipophilicity (LogP) and metabolic stability.
DOT Diagram: Divergent SAR Generation

Reactivity Center 3-Chloro-1H-pyrazolo[4,3-c] pyridine-7-carbaldehyde Prod1 Kinase Inhibitor (JAK2) (Biaryl formation) Center->Prod1 Suzuki Coupling (Ar-B(OH)2, Pd cat) Prod2 Solubilized Lead (Aminomethylation) Center->Prod2 Reductive Amination (R-NH2, NaBH(OAc)3) Prod3 Tricyclic Core (Intramolecular Cyclization) Center->Prod3 Condensation (e.g., with diamines)

Caption: Figure 2. Divergent synthesis pathways from the central aldehyde intermediate.

Data Presentation: Analytical Standards

For quality control (QC) of the synthesized intermediate, the following specifications should be met:

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >97.0%HPLC (254 nm)
MS Identity [M+H]+ = 182.0 (35Cl) / 184.0 (37Cl)LC-MS (ESI+)
1H NMR Aldehyde singlet (10.0-10.2 ppm)400 MHz DMSO-d6
Chlorine Pattern 3:1 isotopic ratioMass Spectrometry

References

  • Bedwell, E. V., et al. (2023).[2] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Royal Society of Chemistry. Link

    • Note: Provides the foundational logic for TMPMgCl·LiCl metall
  • Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry. Link

    • Note: Establishes the core synthesis via hydrazine cycliz
  • Zhang, T., et al. (2019).[3] "Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold."[1][3] Bioorganic & Medicinal Chemistry. Link

    • Note: Illustrates the medicinal chemistry utility of the pyrazole-fused scaffold in kinase inhibition.[1][3][4][5]

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles using TMP-Bases." Chemical Reviews.

Sources

Methodological & Application

Application Note: Vectorial Functionalization of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

[1]

Executive Summary

This application note details the synthetic utility of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde (CAS: 93546-17-9) as a high-value scaffold for drug discovery.[1] Structurally analogous to 7-azaindoles and indazoles, this core offers distinct electronic properties that make it an ideal bioisostere for targeting ATP-binding pockets in kinases (e.g., JAK, CDK, ERK) and disrupting protein-protein interactions (e.g., PEX14-PEX5).[1]

We present a "Vectorial Functionalization" strategy, allowing researchers to independently modify three distinct regions of the molecule to tune potency, solubility, and metabolic stability.

Strategic Analysis: The Three Vectors

The scaffold presents three orthogonal handles for diversification. Successful library generation requires a specific order of operations to maintain chemoselectivity.

VectorFunctional GroupSynthetic UtilityBiological Relevance
Vector A (C-7) Aldehyde (-CHO)Reductive Amination, OlefinationSolvent-front interactions; solubility modulation.[1]
Vector B (N-1) Pyrazole NHAlkylation, Arylation, ProtectionControls lipophilicity and permeability; prevents catalyst poisoning.[1]
Vector C (C-3) Chloride (-Cl)Suzuki/Buchwald Coupling"Hinge-binding" region; critical for potency and selectivity.[1]
Chemo-Selectivity & Order of Operations

Critical Insight: Attempting Palladium-catalyzed cross-coupling (Vector C) on the unprotected scaffold often leads to low yields due to catalyst poisoning by the acidic N-1 proton and competitive coordination at the pyridine nitrogen.[1]

  • Recommended Workflow: Vector A (Reductive Amination)

    
     Vector B (N-Protection/Alkylation) 
    
    
    Vector C (Cross-Coupling).[1]
  • Alternative: Vector B

    
     Vector A 
    
    
    Vector C.

Visual Workflow (DOT Diagram)

GSMStarting Material(3-Cl-7-CHO)AmineC-7 Amine Deriv.(Reductive Amination)SM->AmineVector A:STAB, R-NH2ProtectedN-1 Alkyl/Protected(Intermediate)SM->ProtectedAlt Route:Protect FirstAmine->ProtectedVector B:R-X, BaseFinalC-3 Aryl Derivative(Suzuki Coupling)Protected->FinalVector C:Ar-B(OH)2, Pd(dppf)Cl2

Figure 1: Divergent synthesis workflow.[1] The solid line represents the preferred route for generating amine libraries. The dashed line indicates N-protection prior to C-7 modification.

Detailed Experimental Protocols

Protocol A: C-7 Reductive Amination (Library Generation)

Targeting the solvent-exposed region.[1]

Mechanism: The aldehyde forms an iminium ion with the amine, which is selectively reduced by sodium triacetoxyborohydride (STAB).[1] STAB is preferred over NaCNBH

Materials:

  • Scaffold: this compound (1.0 eq)[1]

  • Amine: Primary or Secondary amine (1.1 – 1.2 eq)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

  • Additive: Acetic Acid (1-2 drops, to catalyze imine formation)

Step-by-Step:

  • Imine Formation: Dissolve the scaffold (100 mg, 0.55 mmol) in DCE (5 mL). Add the amine (0.60 mmol) and acetic acid. Stir at Room Temperature (RT) for 30–60 mins under N

    
    . Note: Solution usually turns slightly yellow/orange.
    
  • Reduction: Add STAB (175 mg, 0.82 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine intermediate).

  • Workup: Quench with sat. NaHCO

    
     (5 mL).[1] Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Expected Yield: 75–90%

Protocol B: N-1 Alkylation (Solubility & Protection)

Targeting the solubility profile and preventing catalyst poisoning.[1]

Regioselectivity Note: Alkylation of pyrazolo[4,3-c]pyridines favors the N-1 position over N-2 due to thermodynamic stability, but mixtures can occur.[1] Using a soft base (Cs


1

Materials:

  • Substrate: C-7 functionalized derivative (from Protocol A) (1.0 eq)[1]

  • Electrophile: Alkyl halide (e.g., MeI, BnBr, SEM-Cl) (1.2 eq)[1]

  • Base: Cs

    
    CO
    
    
    (2.0 eq)
  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs

    
    CO
    
    
    . Stir for 15 mins at RT.
  • Addition: Dropwise add the alkyl halide.

  • Reaction: Heat to 60°C for 2–4 hours. Caution: If using SEM-Cl, keep at 0°C to RT.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.[1]

  • Purification: Isolate N-1 isomer via column chromatography.

Self-Validation: Confirm regiochemistry via NOESY NMR (Correlation between N-1 substituent and C-7 proton/substituent).

Protocol C: C-3 Suzuki-Miyaura Coupling (The "Hinge Binder")

Installing the critical aromatic moiety.[1]

Context: The C-3 chloride is electronically deactivated compared to standard pyridines. A robust catalytic system is required. We recommend Pd(dppf)Cl


XPhos Pd G21

Materials:

  • Substrate: N-protected/alkylated 3-chloro derivative (1.0 eq)[1]

  • Boronic Acid/Ester: Aryl boronic acid (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl

    
    ·DCM complex (5–10 mol%)[1]
    
  • Base: 2M aq. K

    
    CO
    
    
    or Cs
    
    
    CO
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: In a microwave vial, combine substrate, boronic acid, and base.

  • Solvent: Add Dioxane (4:1 ratio with water).[1] Sparge with Argon for 5 mins.

  • Catalyst: Add Pd catalyst.[2] Cap immediately.

  • Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 mins).

  • Filtration: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.

  • Purification: Reverse-phase HPLC is often required for final library purity (>95%).[1]

Troubleshooting:

  • Low Conversion? Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts.

  • Dehalogenation? Reduce temperature and ensure strict oxygen-free conditions.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines. Dawidowski, M., et al. (2020).[1] Journal of Medicinal Chemistry. Describes the synthesis and SAR of pyrazolo[4,3-c]pyridines as PEX14-PEX5 inhibitors, validating the C-3 and N-1 vectors. [1]

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. Bedwell, E. V., et al. (2023).[1][2][3] Organic & Biomolecular Chemistry. While focusing on the [3,4-c] isomer, this paper establishes the fundamental "vectorial functionalization" logic (N-alkylation -> C-3 coupling) applicable to the [4,3-c] system.[1]

  • Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines. Gierds, J., et al. (2014).[1] Beilstein Journal of Organic Chemistry. Provides specific NMR characterization and cyclization protocols for the [4,3-c] core.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Zhuravel, I., et al. (2020).[1] International Journal of Molecular Sciences. Demonstrates the stability of the scaffold under sulfonamide coupling conditions and biological testing.

The Versatile Scaffold: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of complex molecular architectures that can effectively interact with biological targets. Heterocyclic compounds, particularly those containing nitrogen, are privileged scaffolds in drug discovery due to their diverse chemical properties and ability to form multiple interactions with proteins. Among these, the pyrazolo[4,3-c]pyridine core has emerged as a promising framework for the development of potent and selective kinase inhibitors and other therapeutic agents. This application note provides a detailed overview of a key building block, 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde , and its strategic application in the synthesis of active pharmaceutical ingredients (APIs).

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine ring system is a fused bicyclic heterocycle that combines the structural features of both pyrazole and pyridine. This unique arrangement imparts a distinct electronic and steric profile, making it an attractive scaffold for targeting a variety of enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.[1] The dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.[2]

This compound (CAS No. 93546-17-9) is a strategically functionalized derivative of this core structure. The presence of three key reactive sites—the chloro group at the 3-position, the aldehyde at the 7-position, and the pyrazole nitrogen—provides medicinal chemists with multiple handles for molecular elaboration and the introduction of diverse pharmacophoric features.

Strategic Importance of Functional Groups

The utility of this compound as a building block stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

  • The Aldehyde Group (C7-CHO): This versatile functional group can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, to introduce a variety of side chains. These modifications are often crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final API. The Vilsmeier-Haack reaction is a common method for introducing a carbaldehyde group onto a pyrazole ring.[3]

  • The Chloro Group (C3-Cl): The chlorine atom on the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine, alcohol, and thiol substituents, which can serve as key binding elements or points for further diversification.

  • The Pyrazole N-H: The nitrogen atom of the pyrazole ring can be alkylated or arylated to introduce substituents that can modulate the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

This multi-functional nature allows for a "building block" approach to library synthesis, where a common core is elaborated in a combinatorial fashion to rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies.

Conceptual Synthetic Approach to the Core Scaffold

A potential synthetic strategy could involve the construction of the pyrazolo[4,3-c]pyridine core via the annulation of a pyridine ring onto a pre-functionalized pyrazole precursor. For instance, a suitably substituted 5-aminopyrazole could undergo condensation with a 1,3-dicarbonyl compound or its equivalent to form the pyridine ring. Subsequent functional group interconversions, such as chlorination and formylation, would then yield the target building block.

G target This compound intermediate1 Functionalized Pyrazolo[4,3-c]pyridine target->intermediate1 Formylation/Chlorination intermediate2 Substituted 5-Aminopyrazole intermediate1->intermediate2 Pyridine Ring Annulation starting_materials Simple Starting Materials intermediate2->starting_materials Pyrazole Synthesis

Application in the Synthesis of Kinase Inhibitors: A Hypothetical Protocol

Given the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, we can outline a hypothetical, yet plausible, protocol for the utilization of this compound in the synthesis of a generic kinase inhibitor. This protocol is intended to be illustrative of the types of transformations that can be employed.

Target API: A hypothetical c-Jun N-terminal kinase (JNK) inhibitor. JNKs are implicated in inflammatory diseases and neurodegenerative disorders.[2]

Workflow for the Synthesis of a Hypothetical JNK Inhibitor

G start This compound step1 Step 1: Reductive Amination start->step1 intermediate1 Intermediate A: Amine-functionalized side chain at C7 step1->intermediate1 step2 Step 2: Suzuki Coupling intermediate1->step2 intermediate2 Intermediate B: Aryl/Heteroaryl group at C3 step2->intermediate2 step3 Step 3: N-Alkylation/Arylation intermediate2->step3 final_product Final API: JNK Inhibitor step3->final_product

Detailed Experimental Protocol (Hypothetical)

Step 1: Reductive Amination at the C7-Aldehyde

  • Rationale: To introduce a key side chain that can interact with the solvent-exposed region of the kinase active site.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added the desired primary or secondary amine (1.1 eq) and acetic acid (0.1 eq).

    • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-16 hours.

    • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.

    • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product (Intermediate A) is purified by flash column chromatography.

Step 2: Suzuki Coupling at the C3-Chloro Position

  • Rationale: To introduce an aryl or heteroaryl moiety that can occupy the hydrophobic pocket of the kinase active site.

  • Procedure:

    • To a degassed solution of Intermediate A (1.0 eq) in a mixture of 1,4-dioxane and water (4:1, 10 mL/mmol) is added the desired boronic acid or boronate ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

    • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated.

    • The crude product (Intermediate B) is purified by flash column chromatography.

Step 3: N-Alkylation/Arylation of the Pyrazole Ring

  • Rationale: To introduce a substituent that can fine-tune the physicochemical properties of the final compound and potentially form additional interactions with the target protein.

  • Procedure:

    • To a solution of Intermediate B (1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 10 mL/mmol) is added a base such as cesium carbonate or sodium hydride (1.5 eq) at 0 °C.

    • The desired alkyl halide or aryl halide (1.2 eq) is added, and the reaction is stirred at room temperature or heated as necessary for 2-12 hours.

    • The reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

    • The final API is purified by preparative HPLC or recrystallization.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final API should be confirmed using a combination of analytical techniques:

Technique Purpose
1H and 13C NMR Structural elucidation and confirmation of functional group transformations.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.
Infrared (IR) Spectroscopy Identification of key functional groups.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. Its strategic placement of reactive functional groups allows for a modular and efficient approach to the construction of diverse chemical libraries for drug discovery. While detailed synthetic protocols for this specific building block are not widely published, the principles of heterocyclic chemistry provide a clear roadmap for its synthesis and subsequent elaboration. As the demand for novel and selective therapeutic agents continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. Further research into the synthesis and application of this and related pyrazolopyridine scaffolds is warranted and holds significant promise for the development of next-generation medicines.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL not available in search results)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry. (URL not available in search results)
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. (URL not available in search results)
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. (URL not available in search results)
  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (URL not available in search results)
  • US Patent US10233155B2: Processes for the preparation of pesticide compounds. (URL not available in search results)
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. (URL not available in search results)
  • US Patent US8480637B2. (URL not available in search results)
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patent Application. (URL not available in search results)
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. (URL not available in search results)
  • US Patent US9522900B2: Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (URL not available in search results)
  • Synthesis of selpatinib. Chinese Patent Application CN113321668A. (URL not available in search results)
  • MX2009009793A - Pyrazolo (3, 4-b) pyridine derivatives as phosphodiesterase inhibitors. Mexican Patent Application. (URL not available in search results)
  • US Patent Application US20090325952A1: Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. (URL not available in search results)
  • US Patent US7208596B2. (URL not available in search results)
  • Selected Publications and Patents from 2005–2019. Curia Global. (URL not available in search results)
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (URL not available in search results)
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (URL not available in search results)
  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. US Patent Application US2010130501A1. (URL not available in search results)
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. RSC Advances. (URL not available in search results)
  • Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. RSC Advances. (URL not available in search results)
  • WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. WIPO Patent Application. (URL not available in search results)

Sources

Application Note: Precision Olefination of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for performing the Wittig olefination on the highly functionalized and amphoteric scaffold: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde .

Abstract & Strategic Overview

This compound is a high-value intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, ERK, and CDK pathways). Its structural complexity presents a specific "Amphoteric Challenge" during olefination:

  • Acidic Proton (pKa ~11-12): The 1H-pyrazole NH, further acidified by the electron-withdrawing 3-Chloro substituent, is rapidly deprotonated by ylides.

  • Basic Nitrogen: The pyridine nitrogen (N5) can coordinate with Lewis acidic byproducts or transition metals if subsequent couplings are planned.

  • Electrophilicity: The C7-aldehyde is electronically deactivated by the electron-rich pyrazole ring but activated by the pyridine nitrogen, creating a delicate reactivity balance.

Recommendation: While direct olefination using excess base is possible, it often leads to inconsistent yields and difficult purifications due to zwitterionic intermediates. This protocol details the "Protect-Olefinate-Deprotect" (POD) strategy, utilizing SEM (2-(Trimethylsilyl)ethoxymethyl) protection to ensure robustness, solubility, and high E/Z selectivity control.

Retrosynthetic Logic & Pathway Analysis

The success of this reaction hinges on masking the acidic pyrazole nitrogen. The unprotected substrate consumes 1 equivalent of the expensive ylide merely to act as a base, generating an insoluble anion that stalls the reaction.

Reaction Pathway Diagram

WittigPathway Substrate 3-Chloro-1H-pyrazolo [4,3-c]pyridine-7-CHO Protection Step 1: N-Protection (SEM-Cl, NaH) Substrate->Protection Mask Acidic NH Intermediate N-SEM Protected Aldehyde Protection->Intermediate Wittig Step 2: Wittig Reaction (Ph3P=CH-R) Intermediate->Wittig Nucleophilic Attack Olefin Protected Olefin Wittig->Olefin E/Z Selectivity Deprotection Step 3: Deprotection (TBAF or HCl) Olefin->Deprotection Remove SEM Product Final Olefin Product Deprotection->Product

Figure 1: The POD (Protect-Olefinate-Deprotect) workflow ensures the ylide reacts exclusively with the aldehyde.

Detailed Experimental Protocol

Phase 1: N-Protection (SEM-Group Installation)

Objective: Mask the pyrazole NH to prevent ylide quenching.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: SEM-Cl (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Charge with NaH (1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil if downstream purity is critical; otherwise, use as is. Suspend in anhydrous DMF at 0°C.

  • Addition: Dissolve the substrate in minimal DMF and add dropwise to the NaH suspension. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until the solution becomes clear/homogeneous (formation of pyrazolate anion).

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (usually higher R_f than starting material).

  • Workup: Quench with sat. aq. NH₄Cl.[1] Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Phase 2: The Wittig Olefination

Objective: Convert the aldehyde to the alkene.[2][3] Note: This protocol assumes the synthesis of a terminal alkene (using Methyltriphenylphosphonium bromide). Modify the phosphonium salt for substituted alkenes.

Reagents:

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (1.5 equiv)[1]

  • Base: KOtBu (Potassium tert-butoxide) or NaHMDS (1.4 equiv)

    • Expert Tip: KOtBu is preferred for terminal alkenes ("Instant Ylide"). NaHMDS is preferred for unstable aldehydes or complex ylides.

  • Solvent: Anhydrous THF or Toluene.[4]

Procedure:

  • Ylide Generation: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[1][4]

  • Deprotection: Add KOtBu (1.4 equiv) in one portion. The solution should turn bright yellow (characteristic of the ylide). Stir for 45 mins at 0°C.

  • Substrate Addition: Dissolve the N-SEM protected aldehyde (from Phase 1) in minimal THF. Add this solution dropwise to the ylide at 0°C.

    • Rate Control: Slow addition favors the kinetic product but prevents local concentration spikes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS.[5][6] The aldehyde peak should disappear rapidly.

  • Workup: Quench with sat. aq. Rochelle's salt (potassium sodium tartrate) or NH₄Cl. Extract with Et₂O or EtOAc.

    • Purification Note: Triphenylphosphine oxide (TPPO) is the byproduct. It can be difficult to remove. A wash with hexanes (if product is solid) or chromatography with a slow gradient is required.

Phase 3: Deprotection (SEM Removal)

Objective: Restore the active pyrazole NH.

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride), 1M in THF (3.0 equiv)

  • Ethylenediamine (1.0 equiv) - Scavenger for formaldehyde byproduct.

Procedure:

  • Dissolve the olefinated intermediate in THF.

  • Add TBAF and Ethylenediamine.

  • Reflux (60°C) for 4-6 hours. SEM groups on electron-deficient pyrazoles can be stubborn; heat is often required.

  • Alternative (Acidic): If the olefin is acid-stable, treat with 4M HCl in Dioxane at RT for 2 hours. This removes the SEM group as the hemiaminal, which hydrolyzes upon workup.

Data Interpretation & Troubleshooting

Expected Yields & Selectivity
StepReaction TypeExpected YieldCritical Quality Attribute (CQA)
1 N-SEM Protection85 - 95%Regioselectivity (N1 vs N2). Usually N1 is favored sterically/thermodynamically.
2 Wittig Olefination70 - 85%Complete consumption of aldehyde. Removal of TPPO.
3 Deprotection80 - 90%No degradation of the double bond.
Mechanistic Insight: The Selectivity Switch

For substituted alkenes (R-CH=PPh3), the choice of conditions dictates the E/Z ratio.

  • Stabilized Ylides (e.g., Ph3P=CH-CO2Et): Yield E-alkenes (Thermodynamic control).[1]

  • Unstabilized Ylides (e.g., Ph3P=CH-Alkyl): Yield Z-alkenes (Kinetic control) under salt-free conditions (Li-free bases like NaHMDS or KHMDS).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Step 2) Ylide quenched by moisture or acidic protons.Ensure rigorous drying of Phosphonium salt (vacuum oven, 60°C, overnight). Ensure N-protection is complete.
Insoluble "Gunk" Lithium salts coordinating to Pyridine N.Switch base from LiHMDS to KHMDS or KOtBu. Use Toluene as co-solvent.
Poor E/Z Ratio Betaine equilibration.Schlosser Modification: After ylide addition, cool to -78°C, add PhLi, then warm. This forces E-selectivity.[3]

Mechanistic Visualization

The following diagram illustrates the critical "Betaine" intermediate and the influence of the Pyridine Nitrogen.

Mechanism cluster_interference Interference Factors Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine Intermediate (Zwitterionic) Ylide->Betaine Nucleophilic Attack (Rate Limiting) Aldehyde Pyrazolo-Pyridine Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Ring Closure Products Alkene + Ph3P=O Oxaphosphetane->Products Cycloreversion (Driving Force: P=O bond) Acidic NH Acidic NH Acidic NH->Ylide Proton Transfer (Quenches Ylide)

Figure 2: Mechanistic flow showing the critical ring closure. The "Acidic NH" node highlights why protection is mandatory.

References

  • General Wittig Mechanism & Scope

    • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][2][3] Chemical Reviews, 1989 , 89(4), 863–927. Link

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Lippmann, P. et al. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach." Beilstein Journal of Organic Chemistry, 2014 , 10, 1752–1759. Link

  • Protection of Acidic Heterocycles: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition, Wiley-Interscience, 2006. (Standard Reference for SEM/THP protocols).
  • Wittig on Heterocyclic Aldehydes: Robison, R. et al. "7-Azaindole derivatives as potential inhibitors." Journal of Medicinal Chemistry, 2005. (Demonstrates analogous chemistry on azaindole scaffolds).

Disclaimer: This protocol involves hazardous reagents (NaH, Phosphonium salts). All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Chloro-Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-chloro-pyrazolo[4,3-c]pyridine scaffold (also referred to as 3-chloro-5-azaindazole) represents a high-value pharmacophore in kinase inhibitor development (e.g., GSK-3, ERK inhibitors). However, functionalizing the C3 position via Suzuki-Miyaura cross-coupling presents a unique set of chemoselective challenges compared to standard phenyl chlorides or even the benzo-fused indazole analogs.

The Challenge: The "Double-Edged" Nitrogen Effect
  • Oxidative Addition (Favorable): The pyridine ring fused to the pyrazole withdraws electron density, making the C3-Cl bond more electron-deficient and theoretically more reactive toward oxidative addition than chlorobenzene.

  • Catalyst Poisoning (Unfavorable): The scaffold contains two distinct nitrogen types that can sequester palladium:

    • N5 (Pyridine): A classic

      
      -donor that can displace phosphine ligands.
      
    • N1 (Pyrazole NH): If unprotected, the acidic proton (pKa ~13) leads to deprotonation under basic coupling conditions, forming a pyrazolate anion that forms stable, unreactive "palladate" complexes.

The Solution: Ligand & Precatalyst Engineering

To overcome these barriers, this guide prioritizes Buchwald Precatalysts (Gen 3/4) over traditional Pd(PPh3)4 or Pd(dppf)Cl2 systems. The use of bulky, electron-rich biaryl phosphines (specifically XPhos ) serves two functions:

  • Steric Bulk: Prevents N-coordination (poisoning) by the substrate.

  • Electron Density: Facilitates oxidative addition into the sluggish C-Cl bond.

Mechanistic Workflow & Decision Logic

The following decision tree outlines the selection of the optimal protocol based on substrate protection status and boronate stability.

SuzukiLogic Start Substrate: 3-Chloro-pyrazolo[4,3-c]pyridine CheckProt Is N1 Protected? (SEM, THP, Boc) Start->CheckProt ProtYes YES: Protected CheckProt->ProtYes ProtNo NO: Unprotected (Free NH) CheckProt->ProtNo CheckBoron Boronic Acid Stability ProtYes->CheckBoron MethodB PROTOCOL B: Direct Coupling (Green) (XPhos Pd G3 + K3PO4) ProtNo->MethodB Requires specialized precatalyst Stable Stable (Aryl/Heteroaryl) CheckBoron->Stable Unstable Unstable (2-Heteroaryl/Alkyl) CheckBoron->Unstable MethodA PROTOCOL A: Standard High-Yield (Pd(dppf)Cl2 or XPhos Pd G3) Stable->MethodA MethodC PROTOCOL C: Microwave/Anhydrous (Pd(OAc)2 + SPhos) Unstable->MethodC

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on substrate protection and coupling partner stability.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Substrates)

Best for: Scale-up, protected substrates (SEM, THP), and stable aryl boronic acids. Mechanism: The protecting group eliminates the formation of the inhibitory pyrazolate species, allowing standard active Pd(0) species to cycle efficiently.

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 90°C

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the N1-protected 3-chloro-pyrazolo[4,3-c]pyridine (1.0 equiv), Boronic acid (1.5 equiv), and Base (2.0 equiv).

  • Inert: Evacuate and backfill with Nitrogen (x3).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to substrate).

  • Catalyst: Add Pd catalyst under a positive stream of Nitrogen.

  • Reaction: Seal and heat to 90°C for 4–16 hours. Monitor by LCMS (Look for consumption of Cl-SM mass).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Direct Coupling of Unprotected Azaindazoles

Best for: Rapid analog generation, avoiding protection/deprotection steps. Scientific Basis: This protocol utilizes XPhos Pd G3 , a precatalyst that releases the active LpPd(0) species even in the presence of the free NH. The use of K3PO4 aids in the transmetallation step without being basic enough to cause rapid decomposition of sensitive boronates [1].

Reagents:

  • Catalyst: XPhos Pd G3 (1.5 – 3.0 mol%)

  • Ligand: XPhos (1.5 – 3.0 mol%) [Optional: 1:1 ratio with precatalyst boosts longevity]

  • Base: K3PO4 (Potassium Phosphate Tribasic) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1) or n-Butanol

  • Temperature: 100°C

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine 3-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), Boronic acid (2.0 equiv), XPhos Pd G3 (2 mol%), and K3PO4 (2.0 equiv) in a vial.

  • Solvation: Add degassed 1,4-Dioxane (4 volumes) and Water (1 volume).

    • Note: The biphasic nature helps solubilize the inorganic base while keeping the catalyst in the organic phase.

  • Activation: Seal the vial with a crimp cap (PTFE septum).

  • Heating: Place in a pre-heated block at 100°C. Stir vigorously (1000 rpm) to ensure phase mixing.

  • Checkpoint: Check LCMS at 2 hours. The reaction is often faster than Protocol A due to the high activity of XPhos.

    • Observation: If protodeboronation of the boronic acid is observed, add another 0.5 equiv of boronic acid.

Protocol C: Microwave-Assisted (Difficult/Steric Substrates)

Best for: Ortho-substituted boronic acids or unstable heteroaryl boronates (e.g., 2-pyridyl).

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base: K3PO4 (Anhydrous)

  • Solvent: Toluene or DME (Anhydrous)

  • Conditions: Microwave irradiation, 120°C, 30–60 mins.

Quantitative Comparison of Conditions

ParameterProtocol A (Standard)Protocol B (Unprotected)Protocol C (Microwave)
Substrate Scope N-Protected OnlyFree NH or ProtectedSterically Hindered
Catalyst System Pd(dppf)Cl2 or XPhos G3XPhos Pd G3 Pd(OAc)2 / SPhos
Base Carbonates (Cs2CO3)Phosphates (K3PO4)Phosphates (K3PO4)
Solvent Dioxane/H2ODioxane/H2OToluene (Anhydrous)
Temp/Time 90°C / 12h100°C / 2-5h120°C / 45 min
Primary Risk Hydrolysis of BoronateCatalyst PoisoningProtodeboronation

Troubleshooting & Optimization

Common Failure Modes
  • Protodeboronation: The boronic acid loses the B(OH)2 group before coupling.

    • Fix: Switch to Protocol C (Anhydrous) or use Boronic Pinacol Esters instead of acids.

  • Homocoupling: Two boronic acids couple (Ar-Ar).

    • Fix: Degass solvents more thoroughly (Oxygen promotes homocoupling). Reduce catalyst loading.

  • Stalled Reaction (Unprotected):

    • Fix: Increase temperature to 110°C. Ensure XPhos Pd G3 is fresh (G3 precatalysts are stable, but active species are air-sensitive once generated).

Reaction Pathway Visualization

The following diagram illustrates the critical "fork in the road" where catalyst choice prevents the formation of the inactive Palladium-Azole complex.

Mechanism Substrate 3-Cl-Pyrazolo[4,3-c]pyridine (Free NH) Deprot Deprotonated Azolate Substrate->Deprot + Base ActiveCycle Oxidative Addition (C-Cl Bond) Substrate->ActiveCycle + XPhos Pd G3 (Steric Bulk prevents N-binding) Base Base (K3PO4) DeadEnd Pd-Azolate Complex (INACTIVE) Deprot->DeadEnd + Standard Pd (Coordination) StandardPd Standard Pd(PPh3)4 BuchwaldPd XPhos Pd G3 Product C3-Arylated Product ActiveCycle->Product Transmetallation & Red. Elim.

Figure 2: Mechanistic pathway showing how bulky ligands (XPhos) prevent the formation of inactive Pd-azolate complexes during the coupling of unprotected substrates.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kudo, N., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Meanwell, M., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

Sources

Application Note: Leveraging 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde for Advanced Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel chemical starting points for drug development.[1][2] Unlike high-throughput screening (HTS), FBDD identifies low-molecular-weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] These fragments serve as high-quality starting points for optimization into potent, drug-like molecules through structure-guided design.[2][5] This application note details the strategic use of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde, a versatile bifunctional fragment, in both conventional and covalent FBDD campaigns. We provide a rationale for its application, detailed protocols for screening and validation, and a guide for subsequent hit-to-lead optimization.

Introduction to a Privileged Fragment Scaffold

The success of an FBDD campaign hinges on the quality and diversity of the fragment library.[6] The fragment this compound is an exemplary tool, incorporating three key features into a single, low-complexity molecule:

  • A Privileged Core Scaffold: The pyrazolopyridine core is a well-established heterocyclic motif found in numerous biologically active compounds, recognized for its ability to form key interactions with various protein targets.[7][8][9]

  • A Reversible Covalent Warhead: The aldehyde functionality acts as a mild electrophile, capable of forming a reversible covalent Schiff base with nucleophilic lysine residues on the protein surface. This can trap a low-affinity interaction, increasing its detectability in biophysical assays and providing a unique binding modality.[10][11]

  • A Vector for Optimization: The chloro-substituent on the pyridine ring provides a chemically tractable handle for subsequent hit-to-lead optimization via nucleophilic aromatic substitution (SNAr), enabling a direct "fragment growing" strategy.[12]

Compound Profile: this compound

This fragment is designed to comply with the "Rule of Three" (Ro3), ensuring favorable properties for FBDD.[3]

PropertyValue (Estimated)Rationale / Significance
Molecular Weight~181.6 g/mol Well below the 300 Da threshold, maximizing chemical space coverage.[4]
cLogP< 3Ensures adequate aqueous solubility, crucial for biophysical assays.[4]
Hydrogen Bond Donors1 (pyrazole N-H)Adheres to the Ro3 guideline of ≤ 3.[4]
Hydrogen Bond Acceptors3 (pyridine N, pyrazole N, aldehyde O)Adheres to the Ro3 guideline of ≤ 3.[4]
Rotatable Bonds1Low conformational complexity increases the probability of productive binding.[3]

The Integrated FBDD Workflow

A successful FBDD campaign requires a cascade of biophysical techniques to identify, validate, and characterize fragment binding.[1][13] The low affinity of fragments necessitates highly sensitive detection methods and orthogonal validation to eliminate false positives.[3][14]

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Structural Characterization cluster_2 Hit-to-Lead Chemistry Primary Primary Screen (e.g., SPR) ~1000 Fragments Orthogonal Orthogonal Validation (e.g., NMR) ~50-100 Hits Primary->Orthogonal Identifies Hits Xray X-ray Crystallography ~10-20 Validated Hits Orthogonal->Xray Confirms Binding H2L Structure-Guided Optimization (Fragment Growing/Linking) Xray->H2L Provides 3D Binding Mode

Caption: Integrated workflow for a fragment-based drug discovery campaign.

Experimental Methodologies and Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technology ideal for detecting the weak, transient interactions typical of fragments.[15][16] It provides real-time kinetic data and is a preferred method for primary screening.[6]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Methodology Rationale:

  • Immobilization: The target protein is covalently attached to a sensor chip.

  • Detection: Binding of the fragment to the immobilized protein causes a change in the refractive index at the surface, which is measured in Response Units (RU).[1]

  • Controls: A reference flow cell (without protein or with an irrelevant protein) is used to subtract bulk refractive index changes. Matching the DMSO concentration between the running buffer and the fragment samples is critical to avoid false positives.[17]

Step-by-Step Protocol:

  • Target Immobilization:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry to a level of 8,000-12,000 RU.

    • Activate a reference flow cell and immediately deactivate it to create a mock surface for background subtraction.

  • Buffer Preparation:

    • Prepare a running buffer (e.g., HBS-EP+, pH 7.4). Add DMSO to the running buffer to precisely match the final concentration in the fragment samples (typically 1-5%).

  • Fragment Preparation:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Dilute the stock solution into the running buffer to a final screening concentration (e.g., 200 µM).

  • Screening Execution:

    • Inject the 200 µM fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

    • Include buffer-only injections periodically for double referencing.

  • Hit Triage:

    • A fragment is considered a preliminary hit if it shows a specific binding response (Target RU - Reference RU) significantly above the noise threshold (e.g., > 3 standard deviations of buffer injections).

    • Confirmed hits should be re-tested in a dose-response format to estimate the dissociation constant (KD).[18]

Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

NMR spectroscopy is a powerful method to confirm hits from primary screens, as it is less prone to artifacts that can affect surface-based assays.[13][19] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[20]

Objective: To confirm the binding of fragment hits directly in solution.

Methodology Rationale: The STD-NMR experiment detects binding by irradiating the protein with radiofrequency pulses. This saturation is transferred via the Nuclear Overhauser Effect (NOE) only to protons of a ligand that is in close proximity (i.e., bound).[19][21] Subtracting the off-resonance spectrum from the on-resonance spectrum reveals only the signals of the binding fragment.[20]

Covalent_Mechanism cluster_bond Binding & Reaction Protein Target Protein Lysine Lysine Residue (—NH2) Protein->Lysine SchiffBase Reversible Schiff Base (R—CH=N—) Lysine->SchiffBase + Fragment Aldehyde Fragment (R—CHO) Fragment->SchiffBase Water H2O SchiffBase->Water +

Caption: Reversible covalent bond formation with a lysine residue.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.0).

    • Sample A (Test): 10-20 µM target protein + 500 µM fragment.

    • Sample B (Control): 500 µM fragment only.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

    • Tune and match the probe and lock the spectrometer on the D₂O signal.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum of both samples to ensure fragment integrity and solubility.[22]

    • For Sample A, set up the STD experiment:

      • On-resonance irradiation: Set to a frequency where only protein resonances appear (e.g., 0.5 ppm).

      • Off-resonance irradiation: Set to a frequency far from any protein or fragment signals (e.g., 40 ppm).

      • Saturation time: Use a 2-second saturation pulse train.

    • Collect interleaved on- and off-resonance scans for a total of 128-256 scans.

  • Data Processing and Interpretation:

    • Process the data to generate the difference spectrum (off-resonance minus on-resonance).

    • A true hit will show clear signals in the difference spectrum corresponding to the fragment's proton resonances. The absence of signals indicates a non-binder or a false positive from the primary screen.[19][20]

Protocol 3: Structural Elucidation by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase. It provides definitive proof of binding and reveals the precise interactions that can be exploited for rational drug design.[5][23][24]

Objective: To determine the three-dimensional binding mode of the fragment.

Methodology Rationale: Protein crystals are soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then flash-cooled and exposed to X-rays to generate a diffraction pattern, from which the electron density map and atomic structure are calculated.[3][25]

Step-by-Step Workflow:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein that are robust and diffract to a high resolution (< 2.0 Å).

    • Test crystal stability in the presence of DMSO or other organic solvents used to dissolve the fragment.[3]

  • Fragment Soaking:

    • Prepare a soaking solution containing 10-50 mM of the fragment in a cryoprotectant-compatible buffer.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.[3]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure. For weak binders, specialized analysis software may be required to confidently identify hits.[23]

Hit-to-Lead Optimization Strategy

With a validated structural hit, medicinal chemistry efforts can begin to optimize the fragment into a potent lead compound. The structure of this compound is ideally "poised" for this evolution.[18]

Strategy: Fragment Growing The primary strategy is "fragment growing," where chemical functionality is added to the core fragment to engage with adjacent pockets in the binding site, thereby increasing affinity and potency.[2][26]

Rationale: The chloro-substituent at the 3-position is an excellent handle for SNAr reactions. The crystal structure will reveal if this vector points towards an unexplored region of the binding site. By reacting the fragment with a library of nucleophiles (e.g., amines, thiols), a focused library of new compounds can be rapidly synthesized to probe this space.[12][27][28]

H2L_Strategy cluster_0 Initial Hit cluster_1 Chemistry cluster_2 Optimization InitialHit This compound (Fragment Hit) SNAr SNAr Reaction + Nucleophile (R-NH2) InitialHit->SNAr GrownCmpd Grown Compound (Improved Affinity) SNAr->GrownCmpd Pocket Explores New Binding Pocket GrownCmpd->Pocket Forms new interactions

Caption: Hit-to-Lead optimization via fragment growing.

Conclusion

This compound represents a highly valuable tool for modern fragment-based drug discovery. Its combination of a privileged heterocyclic core, a reversible covalent warhead, and a poised vector for synthetic elaboration allows for its application in multiple screening and optimization strategies. By following an integrated workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to identify novel binding sites and develop high-quality lead compounds against a wide range of biological targets.

References

  • Vertex AI Search. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance.
  • Ciulli, A., et al. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • PubMed. (n.d.).
  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • ACS Medicinal Chemistry Letters. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • Regnström, K., et al. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • PubMed. (2005, January 27). Fragment-based Lead Discovery Using X-ray Crystallography.
  • iNext-Discovery. (2021, June 4).
  • PubMed. (n.d.). Saturation transfer difference NMR for fragment screening.
  • Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
  • PMC. (n.d.). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery.
  • Taylor & Francis Online. (2019, July 9). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery.
  • WuXi AppTec. (2023, November 16). Biophysical and Structural Biology Methods Enable Fragment-based Ligand Discovery.
  • ACS Publications. (n.d.). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry.
  • bioRxiv. (2018, October 14). Rapid covalent-probe discovery by electrophile fragment screening.
  • ACS Publications. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Protein fragment library.
  • PMC. (n.d.). Linking structural features of protein complexes and biological function.
  • PMC - NIH. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.
  • National Genomics Data Center (CNCB-NGDC). (2022, November 8). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • PMC. (2021, February 9). Fragment-based covalent ligand discovery.
  • PubMed. (2016, August 15). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.
  • ResearchGate. (n.d.).
  • Schrödinger. (n.d.).
  • PozeSCAF. (n.d.).
  • YouTube. (2022, November 2).
  • PMC. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • MDPI. (2022, March 30).
  • PubMed. (2013, November 15).
  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold

The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1] The strategic functionalization of this core structure is paramount for the development of novel therapeutics. 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a particularly valuable building block, offering multiple reaction vectors for molecular elaboration. The chlorine atom at the C3 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The carbaldehyde at the C7 position provides a means for further derivatization, such as reductive amination or olefination, making this a truly multifunctional synthetic intermediate.

This document provides detailed protocols and technical insights for three key metal-catalyzed cross-coupling reactions on this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the synthesis of C-N coupled products. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and high efficiency.[2]

Core Principles and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For nitrogen-containing heterocycles like the pyrazolo[4,3-c]pyridine core, catalyst poisoning by the nitrogen lone pairs can be a challenge.[5][6] The use of bulky, electron-rich phosphine ligands helps to stabilize the active palladium(0) species and promote the desired catalytic turnover.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[7][8] For the this compound substrate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C3 position.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition of the relatively unreactive aryl chloride and to promote the subsequent reductive elimination. The base plays a key role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 / Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product R-R' Transmetalation Complex->Coupled Product Ar-Cl 3-Chloro-1H-pyrazolo[4,3-c]pyridine -7-carbaldehyde Boronic Acid R'-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add K₃PO₄ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Couplings
Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001685-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001680-90
3-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002470-85
2-Thiopheneboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001875-90

II. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9] For the this compound, this allows for the introduction of various alkynyl groups, which are valuable for further transformations or as pharmacophores themselves.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the deprotonation of the terminal alkyne and its transfer to the palladium center. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative_Addition Ar-Cl Transmetalation R-Pd(II)(C≡CR')L2 Oxidative_Addition->Transmetalation Cu-C≡CR' Transmetalation->Pd(0)L2 Reductive Elimination Coupled_Product Ar-C≡CR' Transmetalation->Coupled_Product Cu(I)X Cu(I)X Pi_Alkyne_Complex [Cu(C≡CR')] Cu(I)X->Pi_Alkyne_Complex R'-C≡CH / Base Pi_Alkyne_Complex->Cu(I)X Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Recommended Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF or DMF (5 mL) followed by the terminal alkyne (1.2 mmol) and the amine base (e.g., TEA, 3.0 mmol).

  • Stir the reaction mixture at room temperature to 60 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Sonogashira Couplings
Coupling Partner (Alkyne)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF25680-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPATHF25490-98
1-HexynePdCl₂(PPh₃)₂ / CuITEADMF50875-85
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDIPATHF401070-80

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3][11] This reaction has broad utility in pharmaceutical synthesis for the construction of arylamines.[3] For the this compound, this enables the introduction of primary and secondary amines at the C3 position.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl chloride to the Pd(0) complex.[12] The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the active Pd(0) catalyst.[13] The choice of a sterically hindered, electron-rich ligand is critical to promote the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex R-Pd(II)(Cl)L2 Pd(0)L2->Oxidative_Addition_Complex Ar-Cl Amine_Coordination [R-Pd(II)(Cl)(HNR'R'')]L2 Oxidative_Addition_Complex->Amine_Coordination HNR'R'' Palladium_Amido R-Pd(II)(NR'R'')L2 Amine_Coordination->Palladium_Amido Base, -H⁺ Palladium_Amido->Pd(0)L2 Reductive Elimination Coupled_Product R-NR'R'' Palladium_Amido->Coupled_Product Ar-Cl_BH 3-Chloro-1H-pyrazolo[4,3-c]pyridine -7-carbaldehyde Amine HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane

Procedure:

  • To a dry reaction vessel, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene or 1,4-dioxane (5 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • In a separate vessel, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the pre-formed catalyst solution to the mixture of substrate, amine, and base.

  • Stir the reaction mixture vigorously at 100-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Buchwald-Hartwig Aminations
Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101885-95
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1102470-85
BenzylaminePd₂(dba)₃ / XPhosNaOtBuDioxane1001680-90
PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene1101288-96

Concluding Remarks

The protocols outlined in this application note provide robust and versatile methods for the functionalization of this compound via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer access to a wide range of C-C and C-N coupled products, significantly expanding the chemical space accessible from this valuable building block. Researchers and drug development professionals can utilize these methods to synthesize novel derivatives for biological screening and lead optimization programs. Careful attention to the choice of catalyst, ligand, base, and reaction conditions is essential for achieving optimal results.

References

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]

  • Wikipedia. (2023, November 23). Buchwald–Hartwig amination. Retrieved from [Link]

  • Black, D. S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2023, November 1). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. Retrieved from [Link]

  • PubMed. (2017, April 11). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • MDPI. (2023, January 16). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Sonogashira coupling. Retrieved from [Link]

  • NTU Scholars. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a key intermediate in the development of various therapeutic agents, achieving a high-yield, reproducible synthesis is paramount.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the challenges associated with this synthesis. The primary focus will be on the Vilsmeier-Haack formylation, a common and effective method for introducing the carbaldehyde group onto the pyrazolopyridine scaffold.

A Note on Nomenclature and Isomers

The pyrazolopyridine core can exist in several isomeric forms.[1] While the topic specifies the [4,3-c] isomer, much of the related literature discusses the synthesis of [3,4-b] or [3,4-c] isomers. The principles and troubleshooting steps outlined here are largely applicable across these systems, but careful consideration of regioselectivity is crucial. The likely starting material for this synthesis is 3-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-14-9).[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the Vilsmeier-Haack formylation step.

Issue 1: Low to No Product Yield

Question: I am performing the Vilsmeier-Haack formylation on my 3-Chloro-1H-pyrazolo[4,3-c]pyridine starting material, but I am observing very low or no formation of the desired aldehyde. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in a Vilsmeier-Haack reaction is a common problem that can often be traced back to a few key factors. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the substrate and the reactivity of the Vilsmeier reagent.[3][4][5]

Potential Causes & Solutions:

  • Insufficiently Activated Substrate: The pyrazolopyridine ring system, while heterocyclic, may not be sufficiently electron-rich to react with the Vilsmeier reagent, which is a relatively weak electrophile.[3] Some studies have noted that aromatic pyrazolopyridines can be unreactive under standard Vilsmeier-Haack conditions.[6][7]

    • Solution: Consider if a dihydro version of your starting material could be used, as these are often more reactive.[6][7] Alternatively, investigate if different protecting groups on the pyrazole nitrogen could modulate the electronic properties of the ring system.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium ion) is formed in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) and is sensitive to moisture.[3][4]

    • Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reagent.

  • Suboptimal Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation are critical.

    • Solution: The Vilsmeier reagent is typically formed at low temperatures (0-10 °C).[8] After the addition of the pyrazolopyridine substrate, the reaction temperature may need to be elevated to drive the reaction to completion. A stepwise increase in temperature (e.g., room temperature for 1 hour, then 60-80 °C for several hours) is a common strategy.[8] It is advisable to run small-scale trials at different temperatures to find the optimal conditions.

  • Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of side products.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. A common starting point is 1.5 to 3 equivalents of both DMF and POCl₃ relative to the pyrazolopyridine substrate.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products?

Answer: The formation of multiple products is a frequent challenge. Understanding the potential side reactions can aid in both minimizing their formation and developing an effective purification strategy.

Potential Side Products & Mitigation:

  • Chlorinated Byproducts: The Vilsmeier-Haack reagent contains a reactive chlorine source (POCl₃). In some cases, particularly with activated heterocyclic systems, chlorination of the aromatic ring can occur in addition to or instead of formylation.[9][10]

    • Mitigation: Carefully control the reaction temperature. Lower temperatures generally favor formylation over chlorination. Also, avoid using a large excess of the Vilsmeier reagent.

  • Unreacted Starting Material: If the reaction does not go to completion, you will have a mixture of starting material and product.

    • Mitigation: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small, additional charge of the Vilsmeier reagent or a slight increase in temperature might be necessary. Be cautious, as this can also increase the formation of other side products.

  • Dimerization or Polymerization: Under the acidic conditions of the Vilsmeier-Haack reaction, highly activated substrates can sometimes undergo self-condensation or polymerization.[11]

    • Mitigation: Ensure slow, controlled addition of the pyrazolopyridine to the pre-formed Vilsmeier reagent to maintain a low concentration of the substrate.

Purification Strategy:

  • Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto crushed ice and then neutralizing with a base (e.g., sodium bicarbonate, sodium hydroxide) to a neutral or slightly basic pH. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes acidic byproducts.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography on silica gel is usually the most effective method for separating the desired aldehyde from the starting material and polar byproducts. A gradient elution system (e.g., hexanes/ethyl acetate) is recommended.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on common practices for the formylation of similar heterocyclic systems.[8][12] Optimization may be required for your specific substrate and scale.

Materials:

  • 3-Chloro-1H-pyrazolo[4,3-c]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3-Chloro-1H-pyrazolo[4,3-c]pyridine (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the solution of the starting material dropwise to the cold Vilsmeier reagent suspension.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Slowly heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

The yield of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The following table provides a summary of typical conditions and expected outcomes for the formylation of various pyrazole and pyrazolopyridine derivatives, which can serve as a guide for optimization.

SubstrateEquivalents of V-H ReagentTemperature (°C)Time (h)Yield (%)Reference
N-(4-acetylphenyl)benzenesulfonamideNot specified70-802Good[8]
1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazoneNot specified705-6Good[8]
Coumarin-substituted hydrazonesNot specified908-20Good to Excellent[8]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole1702448[10]
4-Chloroacetophenone phenylhydrazoneNot specified50-605-687.4[33 from previous search]

Visualizations

Experimental Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_dmf Anhydrous DMF + DCM prep_cool Cool to 0 °C prep_dmf->prep_cool prep_add_poc Add POCl3 dropwise prep_cool->prep_add_poc prep_stir Stir at 0 °C for 30 min prep_add_poc->prep_stir react_add Add to Vilsmeier Reagent prep_stir->react_add Vilsmeier Reagent react_sm Dissolve 3-Chloro-1H- pyrazolo[4,3-c]pyridine in DCM react_sm->react_add react_rt Stir at RT for 1 h react_add->react_rt react_heat Heat to 60-70 °C for 4-6 h react_rt->react_heat workup_quench Quench on ice react_heat->workup_quench Crude Reaction Mixture workup_neut Neutralize with NaHCO3 workup_quench->workup_neut workup_ext Extract with DCM workup_neut->workup_ext workup_dry Dry and Concentrate workup_ext->workup_dry workup_purify Column Chromatography workup_dry->workup_purify final_product 3-Chloro-1H-pyrazolo[4,3-c]pyridine -7-carbaldehyde workup_purify->final_product Pure Product

Caption: Overall workflow for the synthesis of the target compound.

Vilsmeier-Haack Reaction Mechanism

G dmf DMF reagent_formation Vilsmeier Reagent (Chloroiminium ion) dmf->reagent_formation poc POCl3 poc->reagent_formation electrophilic_attack Electrophilic Attack reagent_formation->electrophilic_attack Electrophile substrate 3-Chloro-1H-pyrazolo[4,3-c]pyridine substrate->electrophilic_attack sigma_complex Sigma Complex Intermediate electrophilic_attack->sigma_complex rearomatization Rearomatization sigma_complex->rearomatization -H+ iminium_intermediate Iminium Salt Intermediate rearomatization->iminium_intermediate hydrolysis Hydrolysis (Work-up) iminium_intermediate->hydrolysis H2O product 3-Chloro-1H-pyrazolo[4,3-c]pyridine -7-carbaldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Flowchart

G decision decision solution solution start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions is_conditions_ok is_conditions_ok check_conditions->is_conditions_ok Conditions OK? check_reagents Assess Reagent & Solvent Purity (Anhydrous?) is_reagents_ok is_reagents_ok check_reagents->is_reagents_ok Purity OK? check_atmosphere Ensure Inert Atmosphere is_atmosphere_ok is_atmosphere_ok check_atmosphere->is_atmosphere_ok Atmosphere OK? is_conditions_ok->check_reagents Yes adjust_conditions Systematically optimize: - Temperature profile - Reaction time - Reagent equivalents is_conditions_ok->adjust_conditions No is_reagents_ok->check_atmosphere Yes purify_reagents Use fresh, anhydrous reagents and solvents. Flame-dry glassware. is_reagents_ok->purify_reagents No consider_substrate Consider Substrate Reactivity (Is it electron-rich enough?) is_atmosphere_ok->consider_substrate Yes improve_atmosphere Improve inert gas setup. is_atmosphere_ok->improve_atmosphere No

Caption: A logical approach to troubleshooting low yield issues.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]

  • Quiroga, J., Trilleras, J., Insuasty, B., Abonia, R., Nogueras, M., & Cobo, J. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689-2691. Available from: [Link]

  • Tasneem, M., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615-2621. Available from: [Link]

  • US Patent 9,522,900 B2. (2016). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2021). ResearchGate. Available from: [Link]

  • Bekkali, N., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Scientific Reports, 14(1), 1-13. Available from: [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429. Available from: [Link]

  • Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available from: [Link]

  • Nechaev, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(3), 1045. Available from: [Link]

  • Vilsmeier–Haack reaction. (2023, December 29). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Gudeika, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1645. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Awad, I. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 78(1-4), 237-249. Available from: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26867-26916. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Department of Physics & Chemistry, The Chinese University of Hong Kong. Available from: [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

  • El-Emary, T. I. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 54(2), 437-442. Available from: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. Available from: [Link]

Sources

Technical Support Center: Formylation of 3-chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 3-chloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate and resolve potential side reactions, thereby optimizing your synthetic route.

Introduction to the Chemistry

The formylation of 3-chloro-1H-pyrazolo[4,3-c]pyridine, a key step in the synthesis of various biologically active molecules, presents a unique set of challenges. The inherent electronic properties of the fused heterocyclic system, combined with the presence of a chloro-substituent, can lead to a variety of side reactions. The Vilsmeier-Haack reaction is a common method for formylation, but its application to this substrate requires careful consideration of regioselectivity and potential byproducts.[1][2] This guide will dissect these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My formylation reaction is not proceeding, and I am recovering my starting material. What are the likely causes?

Answer:

The low reactivity of the 3-chloro-1H-pyrazolo[4,3-c]pyridine system towards electrophilic substitution is a common hurdle. This can be attributed to several factors:

  • Electron-Deficient Nature of the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack.[3] This effect is compounded in the fused pyrazolopyridine system.

  • Deactivating Effect of the Chloro Group: The chloro-substituent on the pyrazole ring is an electron-withdrawing group, further reducing the electron density of the entire heterocyclic system.

  • Protonation of the Pyridine Nitrogen: Under the acidic conditions of the Vilsmeier-Haack reaction, the pyridine nitrogen can be protonated, leading to the formation of a pyridinium salt. This positively charged species is highly deactivated towards electrophilic attack.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Electron-deficient systems often require more forcing conditions. Carefully increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Prolonging the reaction time can also improve conversion.

  • Use a Larger Excess of the Vilsmeier Reagent: Increasing the concentration of the electrophile can help to drive the reaction forward. An excess of 3-5 equivalents of the Vilsmeier reagent is a reasonable starting point.

  • Consider Alternative Formylation Methods: If the Vilsmeier-Haack reaction remains unsuccessful, alternative methods for the formylation of electron-deficient heterocycles should be considered. One such method is lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3] This approach, however, requires strictly anhydrous conditions and careful control of temperature.

Parameter Standard Condition Troubleshooting Adjustment Rationale
Temperature60-80 °C80-120 °COvercomes the activation energy barrier of the electron-deficient system.
Vilsmeier Reagent1.5-2.0 eq.3.0-5.0 eq.Increases the concentration of the electrophile to favor the forward reaction.
Reaction Time4-6 hours12-24 hoursAllows for slow reactions to reach completion.
FAQ 2: I have obtained a formylated product, but I am unsure of the regioselectivity. Which position is most likely to be formylated?

Answer:

The regioselectivity of formylation on the 3-chloro-1H-pyrazolo[4,3-c]pyridine ring is a critical consideration. Based on the electronic properties of the individual rings and data from related systems, we can predict the likely sites of electrophilic attack.

  • Pyrazole Ring (C4-Position): In general, electrophilic substitution on a pyrazole ring occurs at the C4-position, provided it is unsubstituted.[1] The pyrazole ring is generally more electron-rich than the pyridine ring.

  • Pyridine Ring (C5 or C7-Position): Electrophilic substitution on a pyridine ring typically occurs at the C3 (or equivalent) position.[4] In the pyrazolo[4,3-c]pyridine system, this would correspond to the C5 or C7 positions. However, the pyridine ring is significantly deactivated. Studies on the closely related pyrazolo[3,4-b]pyridine system have shown that the aromatic pyridine ring is unreactive towards Vilsmeier-Haack formylation.[5][6]

  • Pyrazole Nitrogen (N1-Position): N-formylation is a possible side reaction, especially if the N1 position is unsubstituted. This leads to the formation of an N-formyl pyrazole derivative.

Predicted Regioselectivity:

The most probable site of formylation is the C4-position of the pyrazole ring . This is due to the higher nucleophilicity of the pyrazole ring compared to the electron-deficient pyridine ring.

Experimental Workflow for Determining Regioselectivity:

Caption: Workflow for determining the regioselectivity of formylation.

FAQ 3: I am observing the formation of multiple products. What are the potential side reactions?

Answer:

Several side reactions can occur during the formylation of 3-chloro-1H-pyrazolo[4,3-c]pyridine, leading to a complex product mixture.

  • N-Formylation: As mentioned, formylation can occur at the N1-position of the pyrazole ring, yielding an N-formylated product. This is more likely if the reaction temperature is not sufficiently high to promote C-formylation.

  • Diformylation: While less common for deactivated systems, diformylation could potentially occur under harsh reaction conditions, leading to the introduction of a second formyl group.

  • Reaction with the Chloro-Substituent: The chloro group at the C3-position is generally stable. However, under forcing Vilsmeier-Haack conditions, there is a possibility of nucleophilic substitution or other reactions involving the Vilsmeier reagent itself. A known side reaction in the formylation of some chloropyrazoles is dehydrochlorination.[7][8]

  • Formation of Dimeric or Polymeric Byproducts: High reaction temperatures and prolonged reaction times can sometimes lead to the formation of colored, insoluble byproducts, indicating decomposition or polymerization.

Troubleshooting Guide for Side Reactions:

Side Reaction Likely Cause Recommended Action
N-FormylationLow reaction temperature, sterically hindered C4-position.Increase reaction temperature. If N-formylation persists, consider protecting the N1-position prior to formylation.
DiformylationHigh excess of Vilsmeier reagent, high temperature.Reduce the equivalents of the Vilsmeier reagent and lower the reaction temperature.
DehydrochlorinationHigh temperature, prolonged reaction time.Optimize the reaction time and temperature to favor the desired formylation without elimination.
PolymerizationExcessively high temperature, impure reagents.Use purified reagents and carefully control the reaction temperature. Ensure proper work-up to remove reactive intermediates.

Reaction Pathways:

G A 3-chloro-1H-pyrazolo[4,3-c]pyridine C Desired Product: 4-formyl-3-chloro-1H-pyrazolo[4,3-c]pyridine A->C C4-Formylation (Desired Pathway) D Side Product: 1-formyl-3-chloro-1H-pyrazolo[4,3-c]pyridine (N-Formylation) A->D N1-Formylation F Side Product: Dehydrochlorinated Product A->F Dehydrochlorination B Vilsmeier Reagent (POCl3/DMF) E Side Product: Diformylated Product C->E Further Formylation

Caption: Potential reaction pathways in the formylation of 3-chloro-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation:
  • To a stirred solution of N,N-dimethylformamide (DMF, 4.0 eq.) at 0 °C, add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 3-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in DMF.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
  • Quiroga, J., et al. (2008). Regioselective Formylation of Pyrazolo (3,4-b) Pyridine and Pyrazolo (1,5-A) Pyrimidine Systems Using Vilsmeier-Haack Conditions. Scribd. [Link]

  • Jutz, C., & Marson, C. M. (2011). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-23.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).
  • Braun, D., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1846-1854. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.
  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Scite.ai.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Rajput, S. S., & Wagh, R. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Das, B., et al. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.
  • Ivonin, S. P., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Semantic Scholar.
  • Ciupa, A., et al. (2011). HETEROCYCLES, Vol. LOCKSS.
  • reaction mechanism: electrophilic
  • Al-Zaydi, K. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Semantic Scholar.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
  • The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridine | CAS 76006-14-9. (n.d.). SCBT.
  • Jones, C. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • Ivonin, S. P., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • 3-Chloro-1H-pyrazolo 3,4-c pyridine AldrichCPR 76006-14-9. (n.d.). Sigma-Aldrich.
  • Heterocyclic Compounds. (n.d.).
  • Vilsmeier haack reaction. (n.d.). Slideshare.
  • Jones, C. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.

Sources

Technical Support Center: Solubilization Strategies for Pyrazolo[4,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Lead Discovery Support Topic: Overcoming Poor Aqueous Solubility in Pyrazolo[4,3-c]pyridine Derivatives Case ID: SOL-P43C-2024

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical support hub. If you are working with pyrazolo[4,3-c]pyridine derivatives (e.g., kinase inhibitors, bio-probes), you are likely encountering a solubility wall. This scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to purine (ATP mimicry), but this same feature creates significant physicochemical challenges.

The Root Cause: The pyrazolo[4,3-c]pyridine core is a planar, electron-deficient heteroaromatic system.

  • High Crystal Lattice Energy ("Brick Dust"): The flat structure facilitates strong

    
    -
    
    
    
    stacking and efficient crystal packing. This results in high melting points (
    
    
    C) and low dissolution rates.
  • Lipophilicity ("Grease Ball"): Common substitutions (e.g., 3-aryl, 4-trifluoromethyl) intended to boost potency often drive the LogP > 4, making the molecule hydrophobic.

This guide provides a systematic workflow to diagnose and resolve these issues without compromising biological activity.

Diagnostic Workflow

Before selecting a strategy, you must characterize why your compound is insoluble. Use the decision tree below to categorize your derivative.

Solubility_Diagnostic_Tree Start START: Characterize Compound MP_Check Check Melting Point (MP) Start->MP_Check LogP_Check Check cLogP / LogD MP_Check->LogP_Check BrickDust DIAGNOSIS: 'Brick Dust' (High MP > 200°C, Low LogP) LogP_Check->BrickDust High MP, Low LogP GreaseBall DIAGNOSIS: 'Grease Ball' (Low MP, High LogP > 3.5) LogP_Check->GreaseBall Low MP, High LogP Both DIAGNOSIS: Mixed (High MP + High LogP) LogP_Check->Both High MP, High LogP Action_Salt STRATEGY 1: Disrupt Lattice (Salts, Co-crystals) BrickDust->Action_Salt Action_Form STRATEGY 2: Solubilization (LNP, Cyclodextrins, SEDDS) GreaseBall->Action_Form Action_Mod STRATEGY 3: Chemical Mod (Add sp3 centers, Prodrugs) Both->Action_Mod

Figure 1: Diagnostic decision tree for selecting the appropriate solubilization strategy based on physicochemical properties.

Module 1: Chemical Modification & Salt Selection

Q: My compound precipitates immediately upon dilution into the assay buffer (pH 7.4). Why?

A: This is likely a pKa mismatch. The pyrazolo[4,3-c]pyridine core has a basic nitrogen at position 5 (pyridine ring), with a calculated pKa typically between 3.5 and 5.0, depending on substituents.

  • At pH 2.0 (Stomach/HPLC): The molecule is protonated and soluble.

  • At pH 7.4 (Assay/Blood): The molecule is neutral (uncharged). If the intrinsic solubility (

    
    ) of the neutral form is low, it will crash out.
    

Troubleshooting Protocol:

  • Measure

    
    :  Determine thermodynamic solubility in PBS (pH 7.4).
    
  • Add "Solubilizing Tails": If

    
    , medicinal chemistry intervention is required. Append a solubilizing group to a solvent-exposed region (usually C3 or N1).
    
    • Morpholine / Piperazine: Adds ~1-2 log units of solubility.

    • Phosphate Prodrug: Attach a phosphonooxymethyl group to the N1-position. This is cleaved by alkaline phosphatases in vivo to release the parent drug.

Q: Which salt form should I screen first?

A: Do not guess. Use the pKa Rule of 3 . For a stable salt, the


 (pKa of acid - pKa of base) should be 

.
  • Target: The Pyridine Nitrogen (N5).[1]

  • Recommended Acids: Since the scaffold is a weak base (pKa ~4-5), weak acids (like fumaric acid) often fail to form stable salts. You need strong acids.

Table 1: Recommended Counter-ions for Pyrazolo[4,3-c]pyridines

AcidpKa (approx)SuitabilityNotes
Methanesulfonic (Mesylate) -1.9High Breaks crystal lattice effectively; good for "brick dust".
Hydrochloric (HCl) -6.0Medium Common, but risk of "common ion effect" in stomach (insoluble chloride salt).
Isethionic -1.9High Excellent for parenteral formulations; less toxic than mesylates.
Tosylate -2.8Medium Good for crystallinity, but adds lipophilicity.

Module 2: Formulation Strategies (The "No-Chem" Approach)

Q: I cannot modify the structure. How do I keep it in solution for animal studies (PK)?

A: You must move from simple pH adjustment to complexation or amorphous dispersion.

Strategy A: Cyclodextrin Complexation

Pyrazolo[4,3-c]pyridines fit well into the cavity of Sulfobutylether-


-cyclodextrin (SBECD)  or Hydroxypropyl-

-cyclodextrin (HP-

-CD)
.
  • Mechanism: The hydrophobic aromatic core enters the CD torus, while the hydrophilic exterior interacts with water.

  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water.
      
    • Add compound in excess.

    • Sonicate for 30 mins at 40°C.

    • Filter (0.22

      
      ) and analyze concentration.
      
Strategy B: Amorphous Solid Dispersions (ASD)

If the melting point is high ("Brick Dust"), you must break the crystal lattice and keep it broken.

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).

  • Method: Spray drying or hot-melt extrusion.

  • Ratio: 1:3 (Drug:Polymer). This stabilizes the amorphous (high energy) state and prevents recrystallization in the gut.

Module 3: Assay Interference & DMSO Management

Q: My IC50 curves are flat or erratic. Is this solubility related?

A: Yes. This is the classic "precipitation cliff." If your compound precipitates at 10


, any concentration above that is effectively 10 

(or lower, if aggregates sequester the drug).

Validation Protocol: Kinetic Solubility Assay Run this before your biological assay.

  • Prepare Stock: 10 mM in DMSO.

  • Spike: Add stock to the exact assay buffer (e.g., cell media + 10% FBS) to reach 100, 50, 10, 1

    
    .
    
  • Incubate: 2 hours at 37°C (mimic assay duration).

  • Filter: Centrifuge or filter plates.

  • Analyze: Measure supernatant via LC-MS/UV.

  • Calculate: Solubility Limit = Concentration where recovery drops < 80%.

Action: If solubility limit < IC50, you are measuring artifacts. Switch to a lower protein-binding plate or add 0.01% Triton X-100 to prevent aggregation.

Visual Protocol: Salt Selection Workflow

Follow this iterative loop to identify the optimal solid form.

Salt_Screen_Workflow Input Free Base (Pyrazolo[4,3-c]pyridine) pKa_Calc Determine pKa (Exp. or Comp.) Input->pKa_Calc Selection Select Counter-ions (Delta pKa > 3) pKa_Calc->Selection Slurry Solvent Slurry (MeOH, Acetone, IPA) Selection->Slurry Isolation Isolate Solids Slurry->Isolation Analysis XRPD & DSC (Check Crystallinity) Isolation->Analysis Solubility Solubility Test (SGF/FaSSIF) Analysis->Solubility Solubility->Input Fail (<10x improvement)

Figure 2: Step-by-step workflow for salt screening and validation.

References

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews. Link

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Link

  • Stepan, A. F., et al. (2011). Application of the Pyrazolo[4,3-c]pyridine Scaffold to the Discovery of Potent and Selective Inhibitors of Janus Kinase 2. Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Synthesis of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the scale-up and troubleshooting of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde . This synthesis relies on modern organometallic methods to ensure regioselectivity, particularly for the challenging C7-formylation.

Case ID: PYR-43C-CHO-07 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Pathway

The synthesis of This compound presents three primary challenges during scale-up:

  • Core Construction: Efficient formation of the bicyclic system without forming regioisomeric impurities.

  • C3-Chlorination: Achieving complete conversion without over-halogenating the pyridine ring.

  • C7-Formylation (The Critical Step): Introducing an aldehyde at the C7 position (beta to the pyridine nitrogen) is thermodynamically unfavorable using standard lithiation (n-BuLi) due to the higher acidity of the C4 position. We utilize Knochel-Hauser base (TMPMgCl·LiCl) chemistry to achieve kinetic control and regioselectivity.

Synthetic Workflow Diagram

The following logic flow illustrates the optimized route for scale-up.

G Start Starting Material: 4-Chloronicotinaldehyde Step1 Step 1: Cyclization (Hydrazine Hydrate, EtOH/Reflux) Target: 1H-pyrazolo[4,3-c]pyridine Start->Step1 Ring Closure Step2 Step 2: C3-Chlorination (NCS, DMF, 60°C) Target: 3-Chloro-1H-pyrazolo[4,3-c]pyridine Step1->Step2 Electrophilic Sub. Step3 Step 3: N-Protection (SEM-Cl or THP, NaH) Target: N-Protected Intermediate Step2->Step3 Regio-control Step4 Step 4: C7-Formylation (TMPMgCl·LiCl, DMF) *CRITICAL STEP* Step3->Step4 Directed Metalation Final Final Product: This compound Step4->Final Deprotection (TFA)

Caption: Optimized synthetic route emphasizing the C7-directed metalation strategy using TMPMgCl·LiCl.

Detailed Protocols & Causality

Phase 1: Core Synthesis & Chlorination

Objective: Construct the pyrazolo[4,3-c]pyridine scaffold and install the chlorine at C3.

Protocol:

  • Cyclization: Charge a reactor with 4-chloronicotinaldehyde (1.0 eq) and Ethanol (10V). Cool to 0°C. Add Hydrazine monohydrate (2.5 eq) dropwise. Causality: Excess hydrazine acts as both the nucleophile for hydrazone formation and the base to scavenge HCl, driving the intramolecular SNAr cyclization.

  • Work-up: Heat to reflux for 4 hours. Cool to RT. Concentrate to ~3V. The product, 1H-pyrazolo[4,3-c]pyridine , often precipitates. Filter and wash with cold ether.

  • Chlorination: Dissolve the core (1.0 eq) in DMF (5V). Add N-Chlorosuccinimide (NCS) (1.05 eq). Heat to 60°C for 2-4 hours. Causality: The pyrazole ring is more electron-rich than the pyridine ring; NCS selectively chlorinates the C3 position via electrophilic aromatic substitution.

Key Data Points:

Parameter Specification Note
Purity (HPLC) >95% Critical before protection step.
Appearance Off-white/Yellow solid Darkening indicates oxidation.

| MS (ESI+) | [M+H]+ = 154.0 (for C6H4ClN3) | Confirm 3-Cl vs 4-Cl isomer. |

Phase 2: C7-Formylation (The "Knochel" Method)

Objective: Install the aldehyde at C7. Standard n-BuLi lithiation fails here because C4 (adjacent to the bridgehead) is more acidic. We use TMPMgCl[1]·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) for thermodynamic selectivity at C7.

Protocol:

  • Protection: Protect the N1 position using SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP. Reasoning: Free NH protons will quench the organometallic base immediately.

  • Metalation: Dissolve the N-protected intermediate in anhydrous THF under Argon. Cool to -20°C (Not -78°C; TMP bases work at higher temps).

  • Base Addition: Add TMPMgCl·LiCl (1.2 eq) dropwise. Stir for 30 mins at -20°C.

    • Mechanism:[2][3][4][5][6] The bulky TMP base, combined with the "Turbo Grignard" LiCl salt, breaks aggregates and allows for thermodynamic equilibration to the C7 position, which is sterically accessible but less kinetically acidic than C4.

  • Quench: Add anhydrous DMF (3.0 eq). Warm to RT.

  • Deprotection: Treat with TFA/DCM to remove the SEM/THP group.

Troubleshooting Guide (FAQ Format)

Issue 1: Regioselectivity during Metalation (C4 vs. C7)

User Question: "I am getting a mixture of aldehydes, or the aldehyde is attaching at the C4 position (between the rings). How do I force C7?"

Technical Diagnosis: Standard lithium bases (LDA, n-BuLi) are kinetically driven and will deprotonate the most acidic proton, which is often C4 (alpha to the pyridine nitrogen and the bridgehead).

Solution:

  • Switch Base: You must use TMPMgCl·LiCl .[1] The magnesium species is less reactive and bulkier, favoring the thermodynamic product (C7) over the kinetic product (C4).

  • Temperature Control: Do not cool to -78°C. Run the metalation at -20°C to 0°C . At very low temperatures, kinetic control dominates (favoring C4). Higher temperatures allow the base to equilibrate to the more stable C7-magnesium species.

Issue 2: Incomplete Chlorination or Polychlorination

User Question: "My NCS reaction yields a mixture of starting material and di-chlorinated products."

Technical Diagnosis: The pyrazolo[4,3-c]pyridine system is electron-deficient. If the reaction is too cold, it won't proceed. If too hot or excess NCS is used, the pyridine ring may chlorinate.

Solution:

  • Stoichiometry: Use exactly 1.05 equivalents of NCS.

  • Solvent: Use DMF or Acetonitrile . Avoid protic solvents.

  • Activation: If the reaction stalls, add 5 mol% of AIBN (radical initiator) or heat to 80°C, but monitor strictly by LCMS to stop the moment the starting material is consumed.

Issue 3: Low Yield in Hydrazine Cyclization

User Question: "The first step forms a sticky tar, and yield is <40%."

Technical Diagnosis: This is often due to the formation of "azine" dimers (aldehyde-hydrazine-aldehyde) rather than the desired cyclization, or oxidation of the intermediate hydrazone.

Solution:

  • Reverse Addition: Add the aldehyde solution to the hydrazine solution . Keeping hydrazine in excess during addition prevents the aldehyde from reacting with the intermediate hydrazone.

  • Air Exclusion: Perform the reaction under Nitrogen. Hydrazines are sensitive to oxidation.

Analytical Reference Data

1H NMR Validation (Simulated for C7-CHO product):

  • Aldehyde Proton: ~10.1 ppm (s, 1H).

  • C3-H (if not chlorinated): ~8.2 ppm. (Disappears in target).

  • C4-H: ~9.1 ppm (s, 1H).[4] (Deshielded by N and aromatic current).

  • C6-H: ~8.8 ppm (s, 1H). (Note: C7 is substituted, so no coupling).

References

  • Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Royal Society of Chemistry (RSC) Advances. (Demonstrates the TMPMgCl·LiCl selectivity for C7 metalation).[1]

  • L'Heureux, A., et al. (2010). "Syntheses of the Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-c]pyridine Cores." Tetrahedron Letters. (Fundamental core synthesis via hydrazine).

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles using TMP-Bases." Chemical Society Reviews. (Mechanistic grounding for the scale-up metalation step).

Sources

Byproduct analysis in the synthesis of pyrazolo[4,3-c]pyridine-7-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers synthesizing pyrazolo[4,3-c]pyridine-7-carbaldehydes . It addresses the specific chemical challenges of constructing this fused ring system and installing the sensitive aldehyde moiety at the 7-position (on the pyridine ring, adjacent to the bridgehead).

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Byproduct Analysis & Troubleshooting[1]

Welcome to the Advanced Synthesis Support Hub. Below you will find resolved "tickets" addressing the most frequent failures in the synthesis of pyrazolo[4,3-c]pyridine-7-carbaldehydes.

📋 Ticket #1: Regiochemical Ambiguity (N1 vs. N2 Isomers)

User Issue: "I am cyclizing my hydrazine precursor to form the pyrazole ring, but LC-MS shows two peaks with identical mass. I suspect N1/N2 isomerism. How do I distinguish them and control the ratio?"

🧪 Technical Diagnosis

The formation of the pyrazole ring (often via hydrazine condensation with a


-keto ester or nitrile equivalent) is the most critical step. The pyrazolo[4,3-c]pyridine scaffold is prone to annular tautomerism and regioisomerism during alkylation or cyclization.[1]

The Byproducts:

  • N1-Isomer (Thermodynamic): Usually the major product in polar protic solvents.

  • N2-Isomer (Kinetic): Often favored in aprotic solvents or with steric bulk.

  • N-Alkylation Regioisomers: If alkylating a pre-formed NH-scaffold, mixtures are inevitable.[1]

🛠️ Troubleshooting Protocol

Step 1: Diagnostic NMR (The "Fingerprint" Test) You cannot rely on MS alone. Use 2D NMR (NOESY/ROESY) to determine spatial proximity.

  • N1-Substituted: The N-substituent protons will show an NOE correlation with the proton at C3 (pyrazole CH) and potentially C7a (bridgehead), depending on conformation.[1]

  • N2-Substituted: The N-substituent protons will show a strong NOE only with C3 , but NOT with the pyridine ring protons (C4).[1]

Step 2: Synthetic Control To shift the ratio toward the desired isomer:

  • For N1 Selectivity: Use acetic acid or ethanol at reflux. The proton transfer facilitates the thermodynamic product.

  • For N2 Selectivity: Use NaH/DMF or K2CO3/Acetone (Kinetic control). Steric hindrance at C7 (adjacent to the bridgehead) can force the substituent to N2 to relieve strain.

Data Table: Distinguishing Isomers

FeatureN1-Isomer (Target A)N2-Isomer (Target B)
C3-H Shift (

)
Typically 8.0 – 8.2 ppmTypically 8.3 – 8.5 ppm (Deshielded)
C13 NMR (N-C)

130-135 ppm

140-145 ppm
NOESY Correlation N-R

C7-H / C3-H
N-R

C3-H (No interaction with Pyridine ring)
Elution Order (SiO2) Usually more polar (elutes later)Usually less polar (elutes earlier)

📋 Ticket #2: The "Stalled" Oxidation (Methyl Aldehyde)

User Issue: "I am trying to install the aldehyde at C7 by oxidizing a 7-methyl precursor using Selenium Dioxide (SeO2). I am getting low yields and a 'tar-like' byproduct."

🧪 Technical Diagnosis

Direct oxidation of a methyl group on the electron-deficient pyridine ring of the pyrazolo[4,3-c] system is difficult.[1] The "tar" suggests polymerization or over-oxidation.

The Byproducts:

  • 7-Carboxylic Acid (Over-oxidation): SeO2 is an aggressive oxidant. If water is present, the aldehyde hydrates and oxidizes further to the acid.[1]

  • Dimerization: Radical intermediates can couple, linking two scaffold units via an ethylene bridge.[1]

  • Reductive Selenides: Organoselenium byproducts that complicate purification.

🛠️ Troubleshooting Protocol

The Fix: Riley Oxidation with Co-Oxidant Do not use stoichiometric SeO2 alone. Use the Sharpless-modified Riley oxidation protocol.

Protocol:

  • Solvent: Use 1,4-Dioxane (dry).[1] Avoid acetic acid if the aldehyde is acid-sensitive.

  • Reagents: 0.5 equiv SeO2 (catalytic) + 2.0 equiv tert-Butyl Hydroperoxide (TBHP) .

  • Temperature: 80°C (Reflux).

  • Mechanism: TBHP re-oxidizes the reduced Selenium species, keeping the concentration of active SeO2 low, which suppresses over-oxidation and tar formation.[1]

Visualization: Oxidation Failure Mode Analysis

OxidationTroubleshooting Target Target: 7-Carbaldehyde Start Start: 7-Methyl-pyrazolo[4,3-c]pyridine Radical Intermediate: Benzyl Radical Start->Radical H-abstraction Acid Byproduct: 7-Carboxylic Acid Dimer Byproduct: Dimer/Polymer SeO2_Wet Cond: SeO2 (excess) + H2O SeO2_Wet->Acid Over-oxidation SeO2_Dry Cond: SeO2 (cat) + TBHP + Dry Dioxane SeO2_Dry->Target Selective Formation Radical->Dimer Coupling (High Conc) Radical->SeO2_Wet Aggressive Ox Radical->SeO2_Dry Controlled Ox

Caption: Pathway selection in SeO2 oxidation. Excess oxidant/water leads to acids; catalytic variants favor aldehydes.

📋 Ticket #3: C7-Lithiation Failure (The "Quenched" Product)

User Issue: "I tried to install the aldehyde via halogen-lithium exchange on a 7-bromo precursor followed by DMF quench. I recovered the 7-H (de-halogenated) product."

🧪 Technical Diagnosis

The pyrazolo[4,3-c]pyridine ring is electron-deficient (pyridine moiety) but also contains acidic protons if the pyrazole NH is unprotected.[1] Even with a protected N1/N2, the C3 proton or trace moisture can quench the lithiated intermediate.[1]

The Byproducts:

  • Protonated Species (Des-bromo): The lithiated species grabbed a proton from solvent or the substrate itself.

  • Wurtz Coupling: The lithiated species reacted with the unreacted bromo-starting material.

🛠️ Troubleshooting Protocol

The Fix: Turbo-Grignard or Trans-Metalation Standard n-BuLi is too basic and nucleophilic (attacks the pyridine ring).[1] Use Knochel's Turbo Grignard (iPrMgCl[1]·LiCl) .[2]

Protocol:

  • Substrate: Ensure N1/N2 is protected (e.g., SEM, THP, or Benzyl).[1] You cannot lithiate with a free NH.

  • Reagent: Add iPrMgCl·LiCl (1.1 equiv) at -40°C in THF.[1]

  • Time: Stir for 1-2 hours. This creates the Magnesiate species, which is softer and tolerates functional groups better than Lithium species.[1]

  • Quench: Add dry DMF (5 equiv) and warm to RT.

📚 References & Authority

  • Synthesis of Pyrazolo[4,3-c]pyridines:

    • Lominac, W. J., et al.[1] "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines."[1][3][4] Beilstein Journal of Organic Chemistry, 2014, 10, 1754–1764.[1] [1]

    • Bedwell, E. V., et al.[1][5] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023.[1] (Note: Analogous regiochemistry principles apply).[6]

  • Oxidation Methodologies (SeO2/TBHP):

    • K. B.[1] Sharpless & T. R.[7] Verhoeven. "Selenium Dioxide Oxidation."[7][8][9][10][11] Aldrichimica Acta, 1979, 12, 63.[1][7]

    • Mugnaini, C., et al.[1][12] "New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives."[1][12] New Journal of Chemistry, 2020, 44, 16218.[1][12]

  • NMR Characterization of Isomers:

    • Vilar, E. T., et al.[1] "1H NMR data of pyrazolo[3,4-b]pyridine derivatives." ResearchGate Data, 2022.[1] (Demonstrates N1/N2 NOESY differentiation).

For further assistance with specific spectral data, please upload your .mnova files to the Tier 4 analysis portal.[1]

Sources

Validation & Comparative

Technical Guide: Comparative Profiling of Pyrazolo[4,3-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a distinct "scaffold hop" from the more traditional pyrazolo[3,4-d]pyrimidine (e.g., Roscovitine) and pyrazolo[1,5-a]pyrimidine classes. While the latter have dominated the CDK and JAK inhibitor landscape, the [4,3-c] isomer offers a unique vector for exploring unoccupied chemical space, particularly in targeting Checkpoint Kinase 1 (Chk1) and protein-protein interaction (PPI) interfaces like PEX14-PEX5 .

This guide provides a head-to-head technical comparison of pyrazolo[4,3-c]pyridine derivatives against established kinase inhibitor scaffolds, supported by experimental protocols for validation.

Structural Basis & Scaffold Analysis

The utility of the pyrazolo[4,3-c]pyridine core lies in its ability to mimic the adenine ring of ATP while presenting nitrogen atoms at vectors that differ from the canonical purine mimics.

The Isomer Comparison
  • Pyrazolo[3,4-d]pyrimidine (Standard): Nitrogen at positions 5 and 7. Highly effective for H-bonding with the "hinge region" of kinases (e.g., CDK2/9).

  • Pyrazolo[4,3-c]pyridine (Emerging): Nitrogen at position 5 (pyridine ring) and the pyrazole core. This shift alters the vector of substituents at the C3 and N1 positions, allowing access to the "solvent front" or "gatekeeper" pockets that traditional scaffolds may miss.

Mechanism of Action

These derivatives typically function as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket, forming hydrogen bonds with the kinase hinge region residues.

BindingMechanism Scaffold Pyrazolo[4,3-c]pyridine Core ATP_Pocket ATP Binding Pocket (Hydrophobic) Scaffold->ATP_Pocket Occupies Hinge Hinge Region (Glu-Leu-Asp) Scaffold->Hinge H-Bonding (N1/N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Interaction (R-Group Dependent) ActivationLoop Activation Loop (Phosphorylation Site) ATP_Pocket->ActivationLoop Prevents Phosphorylation

Comparative Performance Data

The following data contrasts the [4,3-c] scaffold against established benchmarks in two primary therapeutic areas: Cell Cycle Regulation (Chk1/CDK) and Parasitic Metabolism (PEX14).

Case Study A: Checkpoint Kinase 1 (Chk1) Inhibition

Chk1 is a critical effector in the DNA damage response (DDR).[1] Fused derivatives (pyrazolo[4,3-c]quinolines) have shown promise as alternatives to standard Chk1 inhibitors.

Table 1: Inhibitory Potency (Chk1 Target) Data synthesized from structure-activity relationship (SAR) studies involving fused [4,3-c] systems.

Compound ClassScaffold TypeTargetActivity (IC50/Kd)Selectivity Profile
Compound 4e2 Pyrazolo[4,3-c]quinolineChk1Micromolar (Hit) Moderate; distinct from CDK2
MK-8776 Pyrazolo[1,5-a]pyrimidineChk1< 3 nM (Lead) High; Clinical Benchmark
Roscovitine Purine BioisostereCDK2/10.45 µMLow; Pan-CDK activity

Insight: While early-generation [4,3-c] derivatives (Compound 4e2) show lower absolute potency than clinical candidates like MK-8776, they exhibit a distinct selectivity profile that avoids common off-targets associated with the pyrazolo[1,5-a] class.

Case Study B: PEX14-PEX5 Inhibition (Trypanocidal)

This is the "killer app" for the [4,3-c] scaffold, where it outperforms traditional kinase scaffolds in disrupting specific protein-protein interactions.

Table 2: PEX14-PEX5 Interface Disruption

CompoundScaffoldActivity (EC50/Kd)Mechanism
Compound 1 Pyrazolo[4,3-c]pyridine163 µM (Kd) PPI Disruption (Hit)
Optimized [4,3-c] Pyrazolo[4,3-c]pyridineNanomolar Optimized hydrophobic fit
Standard Kinase Inhibitors VariousInactiveLack specific geometry for PEX14

Experimental Validation Protocols

To validate the activity of these derivatives, a robust screening cascade is required. The ADP-Glo™ Kinase Assay is the industry standard for this class of compounds due to its high sensitivity and Z' factor.

Workflow Visualization

ScreeningWorkflow Synthesis Compound Synthesis (Pyrazolo[4,3-c]pyridine) PrimaryScreen Primary Screen (Single Dose @ 10µM) Synthesis->PrimaryScreen DoseResponse IC50 Determination (10-point titration) PrimaryScreen->DoseResponse >50% Inhibition Selectivity Kinase Profiling (Panel of 50+ Kinases) DoseResponse->Selectivity IC50 < 1µM Cellular Cellular Viability (CTG / MTT Assay) Selectivity->Cellular Selective Hits

Protocol 1: Biochemical Assay (ADP-Glo™)

Objective: Quantify IC50 values against recombinant kinases (e.g., Chk1, CDK2).

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute compounds to 4X desired concentration in 1X Kinase Buffer (max 1% DMSO).

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of compound.

    • Add 2.5 µL of Kinase/Substrate mix (e.g., Chk1 enzyme + Peptide substrate).

    • Add 2.5 µL of Ultra-Pure ATP (at

      
       concentration).
      
    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent .[2]

    • Incubate at RT for 40 minutes. (Stops reaction, consumes unreacted ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .[2]

    • Incubate at RT for 30 minutes. (Converts ADP

      
       ATP 
      
      
      
      Light).
  • Measurement:

    • Read Luminescence on a plate reader (e.g., EnVision or GloMax).

    • Fit data to a sigmoidal dose-response curve (Variable Slope).[3]

Protocol 2: Selectivity Profiling

Objective: Determine off-target effects.

  • Method: Use a "Kinase Strip" system or continuous assay (e.g., PhosphoSens).

  • Critical Step: Profile the lead [4,3-c] compound against a panel of diverse kinases (TK, TKL, STE, CMGC families) at 1 µM.

  • Success Metric: A Selectivity Score (S-score) of <0.1 (indicating the compound hits <10% of the kinome at the screening concentration).

Conclusion & Recommendations

The pyrazolo[4,3-c]pyridine scaffold is a versatile, under-explored alternative to traditional purine isosteres.

  • For Drug Discovery: It is highly recommended for "Scaffold Hopping" campaigns when patent space around pyrazolo[3,4-d]pyrimidines is crowded.

  • For Target Selection: While active against CDKs, its most distinct value appears in Chk1 inhibition and novel PPI targets like PEX14 , where its unique geometry allows for specific hydrophobic interactions unavailable to standard kinase inhibitors.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link][4]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling. [Link]

  • Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors. Molecules / PMC. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde, a key heterocyclic scaffold with significant potential in medicinal chemistry. The routes are designed based on established chemical transformations for analogous pyrazolopyridine systems, offering a strategic overview for researchers embarking on the synthesis of this or structurally related molecules.

Introduction

The pyrazolo[4,3-c]pyridine core is a significant pharmacophore due to its structural resemblance to purine bases, making it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The target molecule, this compound, incorporates key functionalities—a reactive carbaldehyde for further elaboration and a chloro-substituent that can modulate electronic properties and serve as a handle for cross-coupling reactions. This guide evaluates two distinct synthetic strategies: Route A , which involves the late-stage functionalization of a pre-formed pyrazolo[4,3-c]pyridine core, and Route B , which constructs the bicyclic system from a pre-functionalized pyrazole precursor.

Route A: Post-Annelation Functionalization of the Pyrazolo[4,3-c]pyridine Core

This strategy focuses on first constructing the core bicyclic system and subsequently introducing the desired chloro and carbaldehyde functionalities. This approach offers flexibility in the later stages of the synthesis.

Proposed Synthetic Pathway - Route A

Route A A 2,4-Dichloropyridine B 2-Chloro-4-hydrazinopyridine A->B Hydrazine hydrate C 1H-Pyrazolo[4,3-c]pyridine B->C Triethyl orthoformate, Acid catalyst D 1H-Pyrazolo[4,3-c]pyridine-7-carbaldehyde C->D Vilsmeier-Haack Formylation (POCl3, DMF) E This compound D->E Chlorination (NCS)

Caption: Synthetic workflow for Route A.

Experimental Protocol - Route A

Step 1: Synthesis of 2-Chloro-4-hydrazinopyridine

  • To a solution of 2,4-dichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-chloro-4-hydrazinopyridine.

Step 2: Synthesis of 1H-Pyrazolo[4,3-c]pyridine

  • A mixture of 2-chloro-4-hydrazinopyridine (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at 120-130 °C for 3-5 hours.

  • The reaction is catalyzed by a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • After cooling, the excess triethyl orthoformate is removed under vacuum.

  • The crude product is purified by recrystallization or column chromatography.

Step 3: Vilsmeier-Haack Formylation to 1H-Pyrazolo[4,3-c]pyridine-7-carbaldehyde

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl3, 2.0 eq) to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) dropwise with stirring.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.[1][2][3][4]

  • Add a solution of 1H-Pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

Step 4: Chlorination to this compound

  • To a solution of 1H-Pyrazolo[4,3-c]pyridine-7-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-chlorosuccinimide (NCS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The reaction mixture is then diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Route B: Pyridine Ring Annelation onto a Pre-functionalized Pyrazole

This convergent approach involves the synthesis of a functionalized pyrazole intermediate, which is then cyclized to form the target bicyclic system. This route may offer better control over the substitution pattern of the pyrazole ring.

Proposed Synthetic Pathway - Route B

Route B F 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol G 5-Chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde F->G Vilsmeier Formylation & Chlorination (POCl3) H 5-Alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde G->H Sonogashira Coupling (Terminal alkyne, Pd catalyst) I Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine H->I Cyclization (tert-Butylamine, MW)

Caption: Synthetic workflow for a related compound via Route B.[5]

Note: This is a representative synthesis of a substituted pyrazolo[4,3-c]pyridine, illustrating the general strategy of Route B. The synthesis of the exact target molecule would require adaptation of the starting materials and reaction conditions.

Experimental Protocol - Route B (Adapted from a related synthesis[5])

Step 1: Synthesis of 5-Chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • To commercially available 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol (1.0 eq), add an excess of phosphorus oxychloride (POCl3).

  • The mixture is subjected to Vilsmeier formylation conditions, which also results in the chlorination of the hydroxyl group.[5]

  • The reaction is heated, and after completion, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and the product is extracted.

Step 2: Sonogashira Coupling to 5-Alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • To a solution of the chloroaldehyde from the previous step (1.0 eq) and a suitable terminal alkyne (e.g., trimethylsilylacetylene) in a suitable solvent, add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).

  • A base, such as triethylamine, is added, and the reaction is stirred under an inert atmosphere until completion.[5]

  • The reaction mixture is worked up by filtration and extraction to isolate the alkynyl pyrazole.

Step 3: Cyclization to the Pyrazolo[4,3-c]pyridine Core

  • The 5-alkynylpyrazole-4-carbaldehyde (1.0 eq) is dissolved in a suitable solvent with tert-butylamine.

  • The mixture is heated under microwave irradiation to facilitate the cyclization reaction, forming the pyrazolo[4,3-c]pyridine ring system.[5]

  • The product is isolated and purified by standard chromatographic techniques.

Performance Comparison

ParameterRoute A: Post-Annelation FunctionalizationRoute B: Pyridine Ring Annelation
Overall Strategy Linear synthesis with late-stage diversification potential.Convergent synthesis with early introduction of key substituents.
Starting Materials Readily available substituted pyridines.Requires synthesis of a functionalized pyrazole precursor.
Key Reactions Vilsmeier-Haack formylation, electrophilic chlorination.[1][2][3][4]Sonogashira coupling, microwave-assisted cyclization.[5]
Potential Yield Potentially lower overall yield due to multiple steps on the core.May offer a higher overall yield if the key coupling and cyclization steps are efficient.
Regioselectivity Formylation and chlorination steps may yield isomeric byproducts, requiring careful optimization.Regioselectivity is generally well-controlled by the nature of the starting pyrazole.
Scalability Vilsmeier-Haack and chlorination reactions are generally scalable.Palladium-catalyzed couplings and microwave reactions may present challenges for large-scale synthesis.
Flexibility The common intermediate 1H-Pyrazolo[4,3-c]pyridine can be used to synthesize various analogs.The synthesis is tailored to a specific substitution pattern from an early stage.

Conclusion and Recommendations

Both Route A and Route B present viable, albeit conceptually different, approaches to the synthesis of this compound.

Route A is recommended for exploratory and discovery chemistry settings where the goal is to generate a library of analogs from a common intermediate. The potential for regioselectivity issues in the formylation and chlorination steps is the primary challenge that would require careful experimental validation.

Route B , while potentially requiring more effort in the initial synthesis of the pyrazole starting material, offers a more controlled and potentially higher-yielding pathway to the final product. This route is likely more suitable for process development and scale-up once the target molecule has been validated.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, the availability of starting materials, and the desired scale of the synthesis.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • IJPCBS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

Comparative Analysis of Pyrazolo[4,3-c]pyridines and Pyrazolo[3,4-b]pyridines: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-heterocyclic scaffolds, pyrazolopyridines represent a cornerstone of bioisosteric design, frequently deployed to mimic the purine core of ATP or the indole moiety of tryptophan. While the pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in kinase discovery (over 300,000 known derivatives), its isomer, the pyrazolo[4,3-c]pyridine , remains a high-value, under-explored template offering distinct vectors for chemical space exploration.

This guide provides a rigorous technical comparison of these two isomers, dissecting their synthetic accessibility, physicochemical profiles, and divergent biological applications.[1][2] It is designed to empower researchers to make evidence-based decisions when selecting a core scaffold for lead optimization.

Structural & Physicochemical Profiling[3][4][5][6][7]

The fundamental difference between these isomers lies in the fusion orientation of the pyrazole and pyridine rings, which dictates the electronic distribution and hydrogen-bond (H-bond) vectors available for target engagement.

Electronic Architecture and Binding Modes
FeaturePyrazolo[3,4-b]pyridine Pyrazolo[4,3-c]pyridine
Fusion Geometry Pyrazole fused to pyridine b-bond (C2-C3 of pyridine).Pyrazole fused to pyridine c-bond (C3-C4 of pyridine).[3]
N-H Tautomerism Predominantly 1H-tautomer (more stable by ~9 kcal/mol).[1][2]1H-tautomer is standard; N-substitution locks conformation.
H-Bond Donor/Acceptor N1/N7 motif: Mimics the N9/N7 of adenine. Ideal for bidentate binding to kinase hinge regions.N1/N6 motif: Creates a wider bite angle. Often requires water-mediated bridges or specific pocket geometries.
Dipole Moment High; distinct polarization facilitates solubility but can impact membrane permeability.Moderate; often modulated by substituents at the C-4/C-6 positions.
Primary Biological Niche ATP-Competitive Kinase Inhibitors (CDKs, TBK1, BRAF).Protein-Protein Interaction (PPI) Inhibitors & Carbonic Anhydrase Inhibitors.
Causality in Scaffold Selection
  • Choose [3,4-b] when targeting the ATP-binding site of kinases.[4] The arrangement of the pyridine nitrogen (N7) and the pyrazole NH (N1) perfectly complements the "hinge" region backbone carbonyls and amides (e.g., Leu83 in CDK2).

  • Choose [4,3-c] when targeting solvent-exposed pockets or allosteric sites (e.g., PEX14-PEX5 interactions). The geometry forces substituents into different vectors, allowing access to sub-pockets that [3,4-b] isomers cannot reach without steric clash.

Synthetic Accessibility & Methodologies

The synthetic routes for these scaffolds are distinct. The [3,4-b] system typically relies on cyclocondensation of 5-aminopyrazoles, while the [4,3-c] system often employs dienamine intermediates.

Synthesis of Pyrazolo[3,4-b]pyridines

Mechanism: The most robust route involves the condensation of 5-amino-pyrazoles with 1,3-dielectrophiles (e.g.,


-keto esters, malononitrile, or chalcones). This is often performed as a one-pot multicomponent reaction (MCR).

Critical Control Point: Regioselectivity is governed by the nucleophilicity of the C-4 position of the 5-aminopyrazole. Acidic catalysis (AcOH) promotes the attack of the exocyclic amine on the carbonyl, followed by cyclization.

Synthesis of Pyrazolo[4,3-c]pyridines

Mechanism: A convergent strategy uses the reaction of dienamines (derived from dimethyl acetonedicarboxylate) with primary amines. This route is particularly effective for introducing sulfonamide moieties, crucial for Carbonic Anhydrase (CA) inhibition.

Critical Control Point: The formation of the dienamine intermediate must be monitored to ensure complete conversion before adding the hydrazine or amine partner to prevent side-product formation.

Visualized Synthetic Workflows

Diagram: Comparative Synthetic Logic

SynthesisComparison cluster_34b Pyrazolo[3,4-b]pyridine Route cluster_43c Pyrazolo[4,3-c]pyridine Route Start_34b 5-Amino-pyrazole Inter_34b Intermediate: Schiff Base / Enamine Start_34b->Inter_34b Condensation Reagent_34b 1,3-Dielectrophile (e.g., beta-keto ester) Reagent_34b->Inter_34b Cyclization_34b Cyclization (Acid/Base) Inter_34b->Cyclization_34b Intramolecular Attack Product_34b Pyrazolo[3,4-b]pyridine Cyclization_34b->Product_34b Start_43c Dimethyl acetonedicarboxylate Inter_43c Dienamine Intermediate Start_43c->Inter_43c Enamination Reagent_43c DMF-DMA Reagent_43c->Inter_43c Cyclization_43c Reflux (MeOH) Inter_43c->Cyclization_43c + Amine Amine_43c Primary Amine / Hydrazine Amine_43c->Cyclization_43c Product_43c Pyrazolo[4,3-c]pyridine Cyclization_43c->Product_43c Double Cyclization

Figure 1: Comparative synthetic pathways. The [3,4-b] route (blue) typically employs a 5-aminopyrazole building block, while the [4,3-c] route (red) utilizes a dienamine strategy.

Experimental Protocols

Protocol A: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor

Target: TBK1 or CDK Inhibitor Analog

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Meldrum's acid or Malononitrile (1.0 eq)

  • Solvent: Ethanol (Abs.)[5][6]

  • Catalyst: Piperidine (cat.) or L-Proline (10 mol%)

Step-by-Step Methodology:

  • Reactant Assembly: In a 50 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in 10 mL of absolute ethanol.

  • Activation: Add the active methylene compound (e.g., malononitrile, 1 mmol).

  • Catalysis: Add 2-3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) under magnetic stirring.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 6:4). The reaction typically completes in 2–4 hours.

  • Work-up: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol (

    
    ), and recrystallize from EtOH/DMF if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (look for the disappearance of the aldehyde proton and appearance of the pyridine ring protons).
    
Protocol B: Synthesis of a Pyrazolo[4,3-c]pyridine Sulfonamide

Target: Carbonic Anhydrase Inhibitor Analog

Materials:

  • Dimethyl acetonedicarboxylate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.2 eq)

  • Sulfanilamide (1.0 eq)

  • Solvent: Methanol[3][6]

Step-by-Step Methodology:

  • Dienamine Formation: React dimethyl acetonedicarboxylate (1 mmol) with DMF-DMA (2.2 mmol) in toluene or neat at room temperature for 12 hours. Concentrate in vacuo to obtain the dienamine intermediate.

  • Cyclization: Dissolve the crude dienamine in 10 mL of Methanol.

  • Amine Addition: Add Sulfanilamide (1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 1–2 hours.
    
  • Precipitation: Upon cooling, the pyrazolo[4,3-c]pyridine derivative typically precipitates out of the methanolic solution.

  • Purification: Filter the precipitate. If no precipitate forms, evaporate solvent and purify via column chromatography (DCM:MeOH gradient).

  • Validation: Verify the presence of the sulfonamide peak in IR and the distinct singlet of the pyridine C-H in NMR.

Biological Application & Signaling Pathways[7][12][13]

Case Study: TBK1 Inhibition by Pyrazolo[3,4-b]pyridines

TANK-binding kinase 1 (TBK1) is a critical node in innate immunity and oncology.[7] Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors (IC


) by mimicking the ATP purine ring.

Mechanism of Action: The inhibitor occupies the ATP-binding pocket. The N1 and N7 nitrogens form H-bonds with the hinge region (Glu-172 backbone), effectively silencing the kinase and preventing the phosphorylation of IRF3.

Diagram: TBK1 Signaling & Inhibition

TBK1_Pathway Stimulus Viral DNA / STING TBK1 TBK1 Kinase (Active) Stimulus->TBK1 Activates IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits (ATP-Competitive) pIRF3 p-IRF3 (Phosphorylated) IRF3->pIRF3 Nucleus Nucleus: Type I Interferon Expression pIRF3->Nucleus Translocates

Figure 2: TBK1 signaling pathway.[8] Pyrazolo[3,4-b]pyridines block the phosphorylation of IRF3, halting the interferon response.

Comparative Data Summary

MetricPyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridine
Synthetic Yield (Avg) 75–90% (One-pot MCR)60–80% (Stepwise)
Solubility (LogS) Moderate (often requires solubilizing groups like morpholine)Moderate to High (Polarity depends on N-substituents)
Selectivity Potential Kinase Selective: High specificity achievable via "Gatekeeper" residue targeting.Isoform Selective: Excellent for distinguishing Carbonic Anhydrase isoforms (e.g., IX vs II).
Metabolic Stability High. The pyridine ring is resistant to oxidative metabolism compared to phenyl rings.Moderate. The 4,3-fusion can be susceptible to specific P450 oxidations depending on substitution.
Key Drug Examples Tracazolate (Anxiolytic), BMS-265246 (CDK Inhibitor).Experimental Leads for Trypanosomiasis (PEX14 inhibitors).

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Bentham Science.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters.

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The information herein is synthesized from established safety data for structurally related compounds and general principles of hazardous waste management.

The core principle of chemical waste disposal is proper segregation and containment. Due to its chemical structure as a halogenated heterocyclic compound, this compound requires specific handling to mitigate potential hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Hazard Summary and Recommended Personal Protective Equipment

Potential HazardRecommended Personal Protective Equipment (PPE)
Skin Irritation/Absorption Chemical-resistant gloves (Nitrile rubber is a common choice, but consult specific glove manufacturer recommendations for chlorinated heterocyclic compounds). A fully-buttoned lab coat is mandatory.[5]
Eye Irritation Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a significant splash risk.[2]
Respiratory Irritation All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] For higher-level protection, a NIOSH-approved respirator may be required.[6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1] Prevent release into the environment.[1][6]
Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EHS) department.

  • Designated Waste Stream : this compound is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" stream.[7][8] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[9]

  • Container Selection : Use a compatible, leak-proof container with a secure screw-top cap. The original product container is often a suitable choice.[9][10] Ensure the container is in good condition and free from external contamination.

  • Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name: "this compound," and the approximate quantity.[10] Your institution may have specific labeling requirements.

WasteDisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Steps start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type: Solid or Liquid? fume_hood->waste_type solid_waste Solid Waste: Transfer with clean spatula waste_type->solid_waste Solid liquid_waste Liquid Waste: (e.g., in solution) Carefully pour into container waste_type->liquid_waste Liquid container Select Compatible Halogenated Waste Container solid_waste->container liquid_waste->container label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->label_container seal_container Securely Seal Container label_container->seal_container store_container Store in Designated Satellite Accumulation Area seal_container->store_container request_pickup Request Waste Pickup from EHS store_container->request_pickup end_process Disposal Complete request_pickup->end_process

Caption: Workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

For Solid Waste:

  • Preparation : Don the appropriate PPE and ensure you are working within a certified chemical fume hood.[5]

  • Transfer : Using a clean, dedicated spatula, carefully transfer the solid this compound into the designated halogenated waste container. Avoid creating dust.[2][6]

  • Decontamination of Tools : Decontaminate the spatula by rinsing it with a suitable solvent (e.g., ethanol or acetone) into the halogenated waste container.

  • Container Management : Securely cap the waste container. If this is the first addition to the container, ensure it is properly labeled.[5]

  • Final Steps : Store the sealed container in your laboratory's designated hazardous waste accumulation area.[10] Follow your institution's procedures to request a waste pickup.

For Contaminated Materials (e.g., Weighing Paper, Gloves):

  • Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated paper towels, and used gloves, should also be placed in the solid halogenated hazardous waste container.

Emergency Procedures: Spill and Exposure

Small Spill in a Fume Hood:

  • Containment : If a small amount of the compound is spilled within the fume hood, you may clean it up if you have been trained to do so.[5]

  • Cleanup : Absorb the spill with an inert, dry material like vermiculite or sand.[5] Do not use combustible materials like paper towels directly on the spill.

  • Disposal : Carefully sweep or scoop the absorbent material and the spilled chemical into the designated halogenated waste container.[2][6]

  • Decontamination : Decontaminate the spill area with a suitable solvent and a detergent solution. All cleaning materials must be disposed of as hazardous waste.

Large Spill or Spill Outside a Fume Hood:

  • Immediately evacuate the area and alert others.[5]

  • If safe to do so, close the doors to the affected area to contain any vapors.

  • Contact your institution's EHS or emergency response team immediately.[5]

Personnel Exposure:

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Final Disposal Method

The ultimate disposal of halogenated waste is typically handled by a licensed professional waste disposal service. The most common and effective method for destroying such compounds is high-temperature incineration (e.g., rotary kiln incineration) equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[6][12]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]

  • Greenbook.net. (2008, October 12). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Molecules. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Reactant of Route 2
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.